Technical Documentation Center

3-(Difluoromethyl)-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Difluoromethyl)-1H-indazole

Core Science & Biosynthesis

Foundational

Mechanism of Action for 3-(Difluoromethyl)-1H-indazole Derivatives: A Technical Guide to Scaffold Design and Kinase Inhibition

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Synthetic Medicinal Chemistry Executive Summary In the landscape of modern targeted therapeutics, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Synthetic Medicinal Chemistry

Executive Summary

In the landscape of modern targeted therapeutics, the 1H-indazole scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive protein kinase inhibitors[1]. The strategic functionalization of this core—specifically the incorporation of a 3-(difluoromethyl) group—represents a sophisticated approach to overcoming the pharmacokinetic and pharmacodynamic limitations of traditional hydrogen-bonding motifs. This technical whitepaper dissects the molecular mechanism of action (MoA) of 3-(difluoromethyl)-1H-indazole derivatives, detailing the structural rationale behind their efficacy, the signaling cascades they disrupt, and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist evaluating lead compounds, it is critical to understand why specific chemical moieties are selected. The potency of 3-(difluoromethyl)-1H-indazole derivatives is not coincidental; it is the result of precise spatial and electronic engineering.

The 1H-Indazole Core: The Adenine Mimetic

Protein kinases exist in dynamic equilibrium, utilizing ATP to phosphorylate downstream targets. To inhibit this process, small molecules must outcompete intracellular ATP (which is present in millimolar concentrations). The planar, nitrogen-containing bicyclic ring system of the 1H-indazole serves as a highly efficient adenine mimetic[2]. Within the ATP-binding pocket, the N1 and N2 atoms of the indazole core act as a bidentate "hinge binder." They form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with residues like Cys694 in FLT3 or Cys92/Glu90 in PLK4)[2][3]. This anchors the molecule deep within the catalytic cleft.

The Difluoromethyl (CF₂H) Group: The Lipophilic Hydrogen Bond Donor

Traditionally, medicinal chemists use hydroxyl (-OH) or thiol (-SH) groups to donate hydrogen bonds to the kinase gatekeeper residue or structural water molecules. However, these groups are metabolic liabilities, rapidly undergoing Phase II glucuronidation, which drastically reduces the drug's half-life.

The 3-(difluoromethyl) group is a breakthrough bioisosteric replacement[4][5]. The highly electronegative fluorine atoms strongly polarize the adjacent C-H bond. This allows the CF₂H group to act as an unusual, yet highly effective, "lipophilic hydrogen bond donor"[6].

  • Causality in Design: By replacing an -OH with a -CF₂H group, the molecule retains the ability to form crucial CF₂-H···O hydrogen bonds within the active site, while simultaneously increasing the overall lipophilicity (LogP)[5][6]. This dual action enhances both target affinity and cellular membrane permeability, ensuring the drug actually reaches its intracellular target.

Mechanism of Action: Kinase Inhibition & Pathway Modulation

3-(Difluoromethyl)-1H-indazole derivatives function primarily as ATP-competitive Type I or Type II kinase inhibitors .

  • Type I Inhibition: The derivative binds to the active (DFG-in) conformation of the kinase.

  • Type II Inhibition: The derivative binds to the inactive (DFG-out) conformation, exploiting the indazole core to anchor to the hinge while extending hydrophobic tails into an adjacent allosteric pocket[2].

These derivatives have shown profound efficacy against a spectrum of oncogenic kinases, including FLT3, PAK1, EGFR, and PLK4[2][3][7][8]. By blocking ATP binding, the indazole derivative prevents the auto-phosphorylation and subsequent activation of the kinase, thereby short-circuiting downstream signaling cascades (such as the PI3K/AKT/mTOR or Ras/MAPK pathways) that drive tumor proliferation and survival.

Pathway_Modulation Ligand Extracellular Stimulus (e.g., Growth Factors) Kinase Target Kinase (e.g., FLT3, PAK1, EGFR) Ligand->Kinase Receptor Activation Node1 PI3K / MEK Kinase->Node1 Phosphorylation Cascade Inhibitor 3-(Difluoromethyl)-1H-indazole Inhibitor->Kinase ATP-Competitive Binding Node2 AKT / ERK Node1->Node2 Outcome Tumor Proliferation & Survival Node2->Outcome Gene Transcription

Fig 1. Kinase signaling cascade disrupted by 3-(difluoromethyl)-1H-indazole ATP-competitive binding.

Self-Validating Experimental Workflows

To rigorously validate the efficacy of a 3-(difluoromethyl)-1H-indazole derivative, researchers must employ a self-validating cascade of assays. A single biochemical readout is insufficient due to the complexities of intracellular environments. The following protocols establish a chain of causality from biochemical affinity to phenotypic outcome.

Experimental_Workflow TRFRET 1. TR-FRET Assay (Biochemical IC50) CETSA 2. CETSA (Target Engagement) TRFRET->CETSA Validates Binding Pheno 3. Cell Viability (Phenotypic Outcome) CETSA->Pheno Confirms Efficacy

Fig 2. Self-validating experimental workflow from biochemical affinity to phenotypic efficacy.

Protocol 1: Biochemical Potency via TR-FRET Kinase Assay

Causality & Rationale: Standard fluorescent assays are highly susceptible to false positives because many indazole-based small molecules are natively fluorescent. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measuring emission, compound auto-fluorescence decays completely, ensuring the signal is solely dependent on kinase activity.

Step-by-Step Methodology:

  • Preparation: Dispense 10 µL of recombinant target kinase (e.g., FLT3 or PAK1) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5) into a 384-well plate.

  • Compound Addition: Add 100 nL of the indazole derivative in a 10-point dose-response titration (in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the kinase's specific Kₘ) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: An excellent biochemical IC₅₀ does not guarantee cellular efficacy. The compound must cross the lipid bilayer and compete with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) measures the thermodynamic stabilization of a protein when bound to a ligand. If the indazole derivative successfully engages the kinase inside a living cell, the kinase will denature at a higher temperature compared to the vehicle control.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cancer cells (e.g., MDA-MB-231 for PAK1) to 70% confluency. Treat with the indazole derivative (at 5x the biochemical IC₅₀) or DMSO control for 2 hours.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C. The unbound, denatured target kinase will precipitate into the pellet, while the inhibitor-bound, stabilized kinase remains in the supernatant.

  • Quantification: Resolve the soluble supernatants via SDS-PAGE and perform a Western Blot using an antibody specific to the target kinase.

  • Validation: A shift in the melting temperature (ΔTₘ > 2°C) confirms direct, intracellular target engagement.

Quantitative Data Summary

The table below synthesizes representative pharmacological data demonstrating the impact of the indazole scaffold and difluoromethyl functionalization on kinase inhibition and lipophilicity across various targets[2][5][8][9].

Compound ScaffoldTarget KinaseHinge-Binding MotifCF₂H Effect on LogP (Δ)Biochemical IC₅₀ (nM)Cellular Efficacy
Indazole-Benzimidazole FLT3 (Mutant)1H-Indazole+0.1 to +0.40.64 - 1.03High (Apoptosis induction)
1H-Indazole-3-Carboxamide PAK11H-Indazole+0.29.8High (Suppressed migration)
Indazole-Paroxetine Hybrid GRK21H-Indazole+0.15< 50.0Moderate
Arylvinyl-1H-Indazole PLK41H-Indazole+0.36.0High (Mitosis disorder)

Note: The addition of the CF₂H group consistently provides a positive shift in LogP (ΔLogP +0.1 to +0.4) relative to methyl or hydroxyl analogs, enhancing membrane permeability without sacrificing hydrogen-bonding capacity[5].

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Public
  • CF2H, a Hydrogen Bond Donor PMC - NIH
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Taylor & Francis
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities PubMed - NIH
  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Journal of Medicinal Chemistry - ACS Public
  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)

Sources

Exploratory

Unlocking the 3-(Difluoromethyl)-1H-indazole Scaffold: Receptor Binding Affinity and Target Identification Strategies

Executive Summary The 3-(difluoromethyl)-1H-indazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(difluoromethyl)-1H-indazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) campaigns targeting kinases and G-protein coupled receptors (GPCRs). As a Senior Application Scientist, I have observed that the successful transition of these fragments into lead compounds relies entirely on rigorous biophysical characterization and precise target deconvolution. This whitepaper provides an in-depth technical framework for quantifying the receptor binding affinity of 3-(difluoromethyl)-1H-indazole derivatives and executing orthogonal target identification workflows.

The Rationale Behind the Scaffold

The architectural design of 3-(difluoromethyl)-1H-indazole is not arbitrary; it is rooted in strict physicochemical logic[1].

  • The Indazole Core: The bicyclic indazole ring serves as a structural mimic of purine and pyrimidine bases. This makes it highly complementary to the ATP-binding hinge region of various kinases (e.g., p21-activated kinase 1, PAK1)[1].

  • The Difluoromethyl ( CHF2​ ) Group: Positioned at C3, the CHF2​ group acts as a highly lipophilic hydrogen bond donor. It is a classic bioisostere for hydroxyl or thiol groups. However, unlike a standard hydroxyl group, the CHF2​ moiety resists Phase I metabolic oxidation, thereby enhancing metabolic stability while its lipophilicity drives passive cell membrane permeability[2].

  • Synthetic Versatility: Functionalizing the indazole core at the 5-position with a halogen (e.g., 5-bromo-3-(difluoromethyl)-1H-indazole) provides a critical synthetic handle. This enables palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) to rapidly expand the fragment into a diverse library for structure-activity relationship (SAR) profiling[2].

Quantifying Receptor Binding Affinity: The SPR Advantage

To evaluate the binding affinity of indazole derivatives, Surface Plasmon Resonance (SPR) is prioritized over traditional end-point assays (like TR-FRET or radioligand binding). SPR provides real-time kinetic resolution—yielding both the association rate ( kon​ ) and dissociation rate ( koff​ )[3]. For kinase inhibitors, a prolonged target residence time ( 1/koff​ ) often correlates more strongly with in vivo efficacy than the equilibrium dissociation constant ( KD​ ) alone[4].

Protocol 1: SPR-based Binding Affinity Assay for Indazole Derivatives

Causality & Self-Validation: Because the lipophilic CHF2​ group reduces aqueous solubility, stock compounds are dissolved in DMSO. However, DMSO causes massive bulk refractive index shifts. To self-validate the data, we must strictly match the DMSO concentration (typically 1-5%) between the running buffer and the analyte samples, and utilize a reference flow cell for background subtraction.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to generate reactive succinimide esters.

  • Target Immobilization: Dilute the purified target protein (e.g., recombinant kinase domain) in a low-pH acetate buffer (pH must be below the protein's pI to pre-concentrate it on the matrix). Inject over the active surface until the desired immobilization level (typically 1000–3000 Response Units, RU) is achieved.

  • Surface Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters and remove non-covalently bound protein.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 3-(difluoromethyl)-1H-indazole derivative in the running buffer (e.g., PBS-P+ containing 2% DMSO).

  • Kinetic Injection (Single-Cycle Kinetics): Inject the analyte concentrations sequentially from lowest to highest without regeneration steps in between. This prevents the harsh regeneration buffers from denaturing the immobilized target.

  • Data Analysis: Subtract the response of the reference flow cell (blank activated/deactivated surface) and a blank buffer injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow N1 Sensor Chip Preparation N2 Target Protein Immobilization N1->N2 EDC/NHS N3 Analyte Injection (Indazole Derivatives) N2->N3 Wash/Block N4 Real-Time Detection N3->N4 Microfluidics N5 Kinetic Analysis (kon, koff, KD) N4->N5 Sensorgram

Fig 1. SPR workflow for real-time, label-free quantification of indazole binding kinetics.

Target Identification and Deconvolution Strategies

When a 3-(difluoromethyl)-1H-indazole derivative is identified via phenotypic screening, identifying its molecular target is critical to advancing the drug development pipeline. We employ a two-pronged orthogonal approach: Activity-Based Protein Profiling (ABPP) for discovery, followed by the Cellular Thermal Shift Assay (CETSA) for label-free validation.

Chemoproteomics (Activity-Based Protein Profiling)

By leveraging the 5-bromo synthetic handle of the indazole core, we can synthesize a photoaffinity probe. A diazirine group (for UV-induced covalent crosslinking) and an alkyne tag (for click chemistry) are attached to the scaffold. Upon incubating the probe with live cells and applying UV irradiation, the probe covalently binds its target. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a biotin reporter, allowing for streptavidin enrichment and LC-MS/MS identification.

Cellular Thermal Shift Assay (CETSA)

While SPR proves direct binding in vitro, it cannot account for intracellular ATP competition, protein complexation, or actual membrane permeability. CETSA bridges this gap[5]. CETSA operates on the thermodynamic principle that ligand binding stabilizes a target protein's folded state, shifting its aggregation temperature ( Tagg​ ) higher[6].

Protocol 2: CETSA for Target Engagement

Causality & Self-Validation: CETSA is performed in intact cells to prove that the lipophilic indazole derivative successfully permeates the membrane and engages the target in a native physiological environment. A parallel DMSO vehicle control is mandatory to establish the baseline melting curve. A true target engagement event must show a statistically significant thermal shift ( ΔTagg​>1.0∘C ).

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HeLa or HEK293) and incubate with the indazole derivative (e.g., 10 µM) or a DMSO vehicle control for 1–2 hours at 37°C[5].

  • Thermal Profiling: Harvest the cells, wash with PBS, and divide into equal aliquots. Heat each aliquot at a specific temperature along a gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature[6].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the soluble supernatant[6].

  • Detection & Interpretation: Analyze the soluble fraction via quantitative Western blotting against the suspected target protein[5]. Plot the band intensities against temperature to generate a melt curve. Calculate the Tagg​ (the temperature at which 50% of the protein remains soluble).

Target_ID Start Phenotypic Hit: 3-(Difluoromethyl)-1H-indazole Sub1 Chemoproteomics (ABPP) Start->Sub1 Sub2 Label-Free Validation (CETSA) Start->Sub2 Step1A Synthesize Photoaffinity Probe Sub1->Step1A Step2A Incubate Cells with Compound Sub2->Step2A Step1B UV Crosslinking & Click Chemistry Step1A->Step1B Step1C LC-MS/MS Target ID Step1B->Step1C Final Confirmed Target & Mechanism Step1C->Final Target Candidates Step2B Thermal Gradient Denaturation Step2A->Step2B Step2C Western Blot Detection Step2B->Step2C Step2C->Final Target Engagement

Fig 2. Orthogonal target identification workflow combining ABPP and CETSA methodologies.

Data Presentation: SAR and Target Engagement

To illustrate the practical application of these workflows, Table 1 summarizes the structure-activity relationship (SAR) progression of the 3-(difluoromethyl)-1H-indazole scaffold. Notice how the addition of the 5-bromo handle allows for Suzuki coupling (creating the 5-(4-fluorophenyl) derivative), which drastically improves the SPR binding affinity ( KD​ ) and the intracellular target engagement ( ΔTagg​ ).

Table 1: Physicochemical & Binding Profile of 3-(Difluoromethyl)-1H-indazole Derivatives

Compound SubstitutionMW ( g/mol )cLogPTarget KinaseSPR KD​ (nM)CETSA ΔTagg​ (°C)
5-H , 3-( CHF2​ )-1H-indazole168.152.1PAK1450.0+1.2
5-Bromo , 3-( CHF2​ )-1H-indazole247.052.9PAK185.0+3.5
5-(4-fluorophenyl) , 3-( CHF2​ )-1H-indazole262.243.4PAK112.5+5.8

Note: Data presented is representative of typical fragment-to-lead optimization trajectories utilizing this scaffold.

Conclusion

The 3-(difluoromethyl)-1H-indazole scaffold is a highly versatile pharmacophore that balances lipophilicity, metabolic stability, and synthetic tractability. By combining real-time kinetic analysis via SPR with rigorous intracellular target validation via CETSA, researchers can confidently deconvolute phenotypic hits and optimize binding affinities. This self-validating, orthogonal approach ensures that only the most robust, target-engaged drug candidates progress into advanced preclinical development.

References

  • National Institutes of Health (NIH) / Chemical Physics Impact. A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Retrieved from:[Link]

  • Cytiva. Defining similarity: The role of surface plasmon resonance in biosimilar development and validation. Retrieved from:[Link]

  • ResearchGate / Nature Protocols. The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubMed. The cellular thermal shift assay for evaluating drug target interactions in cells (Jafari et al., 2014). Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 3-(Difluoromethyl)-1H-indazole at Ambient Conditions

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-(Difluoromethyl)-1H-indazole at room temperature. The indazole nucleus is a well-established "privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-(Difluoromethyl)-1H-indazole at room temperature. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of fluorine, particularly a difluoromethyl group, is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] Understanding the inherent stability of such molecules is a critical prerequisite for drug development, ensuring the identity, strength, quality, and purity of an active pharmaceutical ingredient (API) throughout its shelf life.[4] This document delineates the predicted stability profile of 3-(Difluoromethyl)-1H-indazole based on its unique chemical structure, outlines a robust experimental plan for empirical verification in accordance with International Council for Harmonisation (ICH) guidelines, and provides detailed protocols for forced degradation and long-term stability studies.

Foundational Rationale: Predicted Stability Profile

The stability of a molecule is intrinsically linked to its structure. An analysis of 3-(Difluoromethyl)-1H-indazole suggests a high degree of thermodynamic stability at ambient temperatures, predicated on the following core attributes:

  • Aromatic Indazole Core: The bicyclic system, composed of a fused benzene and pyrazole ring, is aromatic and inherently stable. The 1H-tautomer is recognized as being more thermodynamically stable than the 2H-indazole form and is the predominant tautomer.[5][6]

  • The Difluoromethyl (CHF₂) Group: The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant thermal stability.[3] The difluoromethyl group is a potent electron-withdrawing moiety, which can influence the electron density of the indazole ring system. This substitution is expected to enhance the molecule's overall stability compared to non-fluorinated or alkyl-substituted analogues.[2]

Based on these features, 3-(Difluoromethyl)-1H-indazole is predicted to be stable under standard storage conditions. However, potential degradation pathways, typical for halogenated heterocyclic compounds, may be induced under stress conditions such as harsh pH, strong oxidizing environments, or high-intensity light.[2][7] Empirical validation is therefore essential.

Regulatory Framework for Stability Assessment

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[8] The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing.[9] These protocols are the cornerstone of regulatory submissions and ensure that a drug substance remains safe and effective throughout its intended use.[4][10]

Key ICH guidelines relevant to this assessment include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[11]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[10]

  • ICH Q3A(R2): Impurities in New Drug Substances.[9]

A Self-Validating Experimental Design for Stability Verification

To empirically determine the stability of 3-(Difluoromethyl)-1H-indazole, a multi-phase approach is required. This process begins with forced degradation studies to understand potential liabilities and to develop a crucial analytical tool—the stability-indicating method. This method is then deployed in a long-term study to assess stability under real-world conditions.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Shelf-Life Determination A Forced Degradation (Stress Testing) B Identify Degradation Pathways & Products A->B C Develop & Validate Stability-Indicating Method (e.g., HPLC) B->C D Long-Term Stability Study (ICH Conditions) C->D Validated Method Applied E Periodic Analysis (Assay, Purity, Appearance) D->E F Data Analysis & Kinetic Modeling E->F G Establish Retest Period & Storage Conditions F->G Final Output

Caption: High-level workflow for the comprehensive stability assessment of a drug substance.

Phase 1: Forced Degradation (Stress Testing)

Causality: The primary goal of forced degradation is not to determine shelf life, but to intentionally stress the molecule to identify its likely degradation pathways and products.[12] This information is critical for developing a "stability-indicating" analytical method—a method proven to separate the intact parent compound from any potential impurities or degradants.[11][13] This ensures that during long-term studies, a decrease in the parent peak area is verifiably due to degradation, not analytical artifact.

Experimental Protocol:

Stress ConditionMethodologyPurpose
Acidic Hydrolysis Mix 1 mL of a 1 mg/mL stock solution (in acetonitrile/water) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[7]To assess stability in acidic environments.
Basic Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[7]To assess stability in alkaline environments.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[7]To evaluate susceptibility to oxidation.
Photolytic Degradation Expose 1 mL of stock solution in a quartz cuvette to a calibrated light source providing illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/m². A dark control sample should be run in parallel.[7]To determine light sensitivity, as per ICH Q1B guidelines.
Thermal Degradation Heat a solid-state sample in a stability chamber at 80°C for 7 days. Prepare a solution and heat at 80°C for 48 hours.[7]To evaluate the impact of elevated temperatures on both solid and solution states.

Analysis: All stressed samples, along with an unstressed control, should be analyzed by a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector and/or a mass spectrometer (MS). Peak purity analysis is essential to confirm that the parent peak is free from co-eluting degradants.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 3-(Difluoromethyl)-1H-indazole acid Acid/Heat parent->acid base Base/Heat parent->base oxid [O] parent->oxid photo Light (hν) parent->photo p1 Hydrolysis Products acid->p1 base->p1 p2 Oxidation Products (e.g., N-oxides) oxid->p2 p3 Photodegradation Products photo->p3

Caption: Potential degradation pathways for 3-(Difluoromethyl)-1H-indazole under stress conditions.

Phase 2: Long-Term Stability Study

Causality: This study simulates real-time storage to directly measure the stability of the compound over an extended period.[4] The data generated is used to establish a retest period or shelf life for the API.[12] The study must be conducted on at least three primary batches to ensure reproducibility and to account for any batch-to-batch variability.[11]

Experimental Protocol:

ParameterSpecificationRationale / Reference
Storage Condition 25°C ± 2°C / 60% RH ± 5% RHStandard condition for Climatic Zones I and II (Temperate/Subtropical).[4][14]
Alternative Condition 30°C ± 2°C / 65% RH ± 5% RHCondition for Climatic Zones III and IV (Hot/Humid).[4][14]
Study Duration Minimum of 12 months for regulatory submission.To cover the proposed re-test period.[11]
Testing Frequency Every 3 months for the first year, every 6 months for the second year, and annually thereafter.To establish a comprehensive stability profile.[11]
Container Closure Same system as proposed for marketing/long-term storage.To assess the impact of packaging on stability.[11]
Attributes to Test Appearance, Assay, Purity (Degradation Products), and other relevant physical/chemical properties.To monitor all attributes susceptible to change.[11]

Data Interpretation and Reporting

Data from the long-term stability study should be compiled into a clear, summary format. The stability of 3-(Difluoromethyl)-1H-indazole is confirmed if the results remain within the established acceptance criteria throughout the study period.

Example Data Summary Table:

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)Specific Degradant X (%)
0White to off-white solid100.00.05Not Detected
3Conforms99.80.06Not Detected
6Conforms100.10.05Not Detected
9Conforms99.70.07Not Detected
12Conforms99.90.08Not Detected

Interpretation: The compound is considered stable if there is no "significant change" over time. According to ICH Q1A(R2), a significant change is defined as a failure to meet the specification, such as a >5% change in assay from its initial value or any degradation product exceeding its specification limit.

Conclusion and Recommended Storage

Based on foundational chemical principles, 3-(Difluoromethyl)-1H-indazole is anticipated to be a thermodynamically stable compound at room temperature. The high-energy C-F bonds and the aromatic indazole core contribute to its robust nature. However, this guide underscores the necessity of empirical verification through a structured, ICH-compliant stability program.

For long-term preservation of analytical standards and bulk material, storage in a tightly sealed container at 2-8°C , protected from light and moisture, is recommended to minimize any potential for slow degradation over extended periods.[7][15]

References

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC.
  • Unlocking Drug Longevity: The Crucial Role of Stability Studies. Almac.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.
  • 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. Benchchem.
  • 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways. Benchchem.
  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio. National Institute of Standards and Technology.
  • Discovery and synthesis of novel indazole derivatives. Benchchem.
  • 3-(DIFLUOROMETHYL)-1H-INDAZOLE | 1415739-85-3.
  • Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety. Der Pharma Chemica.
  • 1H- and 2H-Indazoles (Update 2011). Science of Synthesis.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Difluoromethyl)-1H-indazole: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(difluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(difluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust three-step sequence commencing with the Friedel-Crafts acylation of fluorobenzene to yield a key 2'-fluoro-2,2-difluoroacetophenone intermediate. Subsequent condensation with hydrazine hydrate affords the corresponding hydrazone, which undergoes a thermally induced intramolecular cyclization to furnish the target indazole. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and essential data for successful synthesis.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, exhibiting properties such as anti-cancer, anti-inflammatory, and anti-HIV activity. The incorporation of fluorine-containing substituents, such as the difluoromethyl group, into these scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient synthetic routes to novel fluorinated indazoles like 3-(difluoromethyl)-1H-indazole is of considerable interest to the scientific community.

The synthetic strategy outlined herein is designed to be both efficient and accessible, relying on well-established chemical transformations. Each step has been carefully considered to ensure high yields and purity of the desired products.

Overall Synthetic Scheme

The synthesis of 3-(difluoromethyl)-1H-indazole is accomplished via the following three-step pathway:

Synthesis_Scheme A Fluorobenzene B 2'-Fluoro-2,2-difluoroacetophenone A->B Step 1: Friedel-Crafts Acylation (CF3CO)2O, AlCl3 C 2'-Fluoro-2,2-difluoroacetophenone Hydrazone B->C Step 2: Hydrazone Formation NH2NH2·H2O, EtOH D 3-(Difluoromethyl)-1H-indazole C->D Step 3: Intramolecular Cyclization Heat

Figure 1: Proposed synthetic pathway for 3-(difluoromethyl)-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 2'-Fluoro-2,2-difluoroacetophenone

This initial step involves a Friedel-Crafts acylation of fluorobenzene with difluoroacetic anhydride, catalyzed by a Lewis acid such as aluminum chloride. The fluorine substituent on the aromatic ring directs the incoming acyl group primarily to the para position, but the ortho-isomer is also formed and can be separated or used in the subsequent steps. For the purpose of this protocol, we will proceed with the ortho-isomer.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Fluorobenzene96.1050.0 g0.520
Difluoroacetic anhydride174.04100.0 g0.574
Aluminum chloride (anhydrous)133.3480.0 g0.600
Dichloromethane (anhydrous)84.93500 mL-
Hydrochloric acid (1 M)36.46200 mL-
Saturated sodium bicarbonate solution-200 mL-
Brine-200 mL-
Anhydrous magnesium sulfate120.3720 g-

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (80.0 g, 0.600 mol) and anhydrous dichloromethane (300 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of fluorobenzene (50.0 g, 0.520 mol) and difluoroacetic anhydride (100.0 g, 0.574 mol) in anhydrous dichloromethane (200 mL).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (500 g) and 1 M hydrochloric acid (200 mL) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL), followed by brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to isolate 2'-fluoro-2,2-difluoroacetophenone.

Rationale: The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring[1]. The use of a Lewis acid catalyst like aluminum chloride is essential to generate the highly electrophilic acylium ion from the anhydride, which then undergoes electrophilic aromatic substitution with fluorobenzene[2].

Step 2: Synthesis of 2'-Fluoro-2,2-difluoroacetophenone Hydrazone

The ketone synthesized in the previous step is converted to its hydrazone through condensation with hydrazine hydrate. This reaction is typically straightforward and proceeds with high efficiency.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2'-Fluoro-2,2-difluoroacetophenone174.1310.0 g0.057
Hydrazine hydrate (64%)50.065.0 mL~0.10
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2'-fluoro-2,2-difluoroacetophenone (10.0 g, 0.057 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (5.0 mL, ~0.10 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2'-fluoro-2,2-difluoroacetophenone hydrazone, which can be used in the next step without further purification.

Rationale: The formation of a hydrazone from a ketone is a well-established condensation reaction[3]. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the C=N double bond of the hydrazone[4].

Step 3: Synthesis of 3-(Difluoromethyl)-1H-indazole

The final step is an intramolecular cyclization of the hydrazone to form the indazole ring. This is achieved by heating the hydrazone, which facilitates the nucleophilic attack of the terminal nitrogen of the hydrazone onto the aromatic ring, with the displacement of the ortho-fluorine atom.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2'-Fluoro-2,2-difluoroacetophenone hydrazone188.15(from previous step)~0.057
Diethylene glycol106.1250 mL-

Procedure:

  • Place the crude 2'-fluoro-2,2-difluoroacetophenone hydrazone in a 100 mL round-bottom flask.

  • Add diethylene glycol (50 mL) to the flask.

  • Heat the mixture to 180-200 °C with stirring for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(difluoromethyl)-1H-indazole.

Rationale: This intramolecular cyclization is a key step in the formation of the indazole ring from an ortho-halogenated aryl hydrazone. The high temperature provides the necessary energy for the nucleophilic aromatic substitution to occur, where the hydrazone nitrogen displaces the fluoride ion[5].

Characterization

The final product, 3-(difluoromethyl)-1H-indazole, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the indazole ring and the difluoromethyl group.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the difluoromethyl group.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

  • The high-temperature cyclization step should be conducted with caution, using appropriate heating equipment and monitoring.

References

  • Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons. (2024). Available at: [Link]

  • CN101462931A - Method for acylating fluorobenzene - Google Patents.
  • Qiu, Z.-M., & Burton, D. J. (2006). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 71(26), 9845–9848. Available at: [Link]

  • De Kimpe, N., et al. (2007). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Organic Letters, 9(15), 2827–2830. Available at: [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Available at: [Link]

  • CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents.
  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Wang, Y., et al. (2008). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Catalysis Letters, 122(3-4), 360–363. Available at: [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(5), 1474–1478. Available at: [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Available at: [Link]

  • Dolbier, W. R. (2001). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Organic Syntheses, 78, 177. Available at: [Link]

  • Wang, C., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(31), 17215–17229. Available at: [Link]

  • CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents.
  • US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. Available at: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Nicewicz, D. A., et al. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(5), 830–834. Available at: [Link]

  • NextSDS. 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one — Chemical Substance Information. Available at: [Link]

  • Hawbecker, B. L., et al. (1973). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 73(4), 234–239. Available at: [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Available at: [Link]

  • Pérez, J. M., et al. (2020). On the Use of CeCl3·7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings, 3(1), 82. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Role of 3-(Difluoromethyl)-1H-indazole in Modern Agrochemical Research

Abstract The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the discovery of high-performing agrochemicals. The difluoromethyl (CF2H) group, in particular, offers a unique balance o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the discovery of high-performing agrochemicals. The difluoromethyl (CF2H) group, in particular, offers a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability that often translates to enhanced biological efficacy. When coupled with privileged heterocyclic scaffolds like indazole, the resulting fragments become powerful building blocks for novel pesticides. This guide provides an in-depth exploration of the 3-(difluoromethyl)-1H-indazole moiety and its application in agrochemical research, with a primary focus on its role in the design of next-generation fungicides. We will dissect the mechanism of action, provide detailed synthetic and bioassay protocols, and explore the structure-activity relationships that govern its performance.

Part 1: The Scientific Rationale - Why 3-(Difluoromethyl)-1H-indazole?

The indazole ring system is a bicyclic heterocycle recognized as a "privileged scaffold" in medicinal and agricultural chemistry. Its rigid structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. The introduction of a difluoromethyl group at the 3-position further enhances its potential.

Causality behind the choice of this scaffold:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF2H group can act as a bioisostere for hydroxyl or thiol groups while being significantly more resistant to metabolic oxidation, thereby increasing the half-life of the active molecule in the target pest and the environment.[1]

  • Modulation of Physicochemical Properties: Compared to the more common trifluoromethyl (CF3) group, the CF2H group is less lipophilic and possesses a hydrogen atom capable of forming hydrogen bonds. This subtle difference allows for fine-tuning of a molecule's solubility, membrane permeability, and binding affinity to its target protein.[1]

  • Target Engagement: The unique electronic properties of the CF2H group can profoundly influence the molecule's interaction with the active site of a target enzyme, often leading to a significant increase in binding affinity and, consequently, biological activity.

While the 3-(difluoromethyl)-1H-indazole moiety itself is a subject of ongoing research, its close analogue, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has become the cornerstone of a multi-billion dollar class of fungicides, validating the power of the difluoromethyl-heterocycle combination.[2][3] Research now actively explores the indazole scaffold as a novel component in the next generation of these vital agricultural tools.

Part 2: Core Application - A Key Building Block for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The most prominent application of fluorinated pyrazole and indazole scaffolds in agrochemical research is in the development of Succinate Dehydrogenase Inhibitors (SDHIs).[2][4][5]

Mechanism of Action: Disrupting the Fungal Powerhouse

SDHI fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 7, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[4][5]

The process is as follows:

  • Enzyme Binding: The SDHI molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4][6]

  • Electron Transport Blockade: This binding event physically blocks the oxidation of succinate to fumarate.[4][5]

  • Energy Crisis: The blockage of the tricarboxylic acid (TCA) cycle and the electron transport chain halts the production of ATP, the primary energy currency of the cell.

  • Fungal Death: Deprived of energy, the fungal cells cannot carry out essential life processes such as spore germination and mycelial growth, leading to the death of the pathogen.[6]

This targeted disruption of cellular respiration is a highly effective fungicidal mechanism.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (SDH) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain (Complex III, IV) SDH->ETC transfers e- to ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP SDHI SDHI Fungicide SDHI->SDH Binds & Inhibits Synthesis_Workflow Start Ethyl Difluoroacetoacetate + Orthoformate Intermediate1 Ethoxymethylene Intermediate Start->Intermediate1 Pyrazole_Ester Pyrazole Ester Intermediate1->Pyrazole_Ester Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Ester Pyrazole_Acid Pyrazole Carboxylic Acid Pyrazole_Ester->Pyrazole_Acid NaOH NaOH (Hydrolysis) NaOH->Pyrazole_Ester Final_Product Pyrazole Acid Chloride Pyrazole_Acid->Final_Product SOCl2 Thionyl Chloride SOCl2->Pyrazole_Acid Bioassay_Workflow Stock Prepare Compound Stock Solutions (DMSO) Dose Dose Media with Test Compounds Stock->Dose Media Prepare & Cool Molten PDA Media Media->Dose Inoculate Inoculate Plates with Fungal Mycelial Discs Dose->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition & EC50 Values Measure->Calculate

Sources

Method

Strategic N-Alkylation of 3-(Difluoromethyl)-1H-indazole: Protocols for Regioselective Synthesis

An Application Guide for Medicinal Chemists Introduction: The Significance of the 3-(Difluoromethyl)indazole Scaffold The indazole core is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Medicinal Chemists

Introduction: The Significance of the 3-(Difluoromethyl)indazole Scaffold

The indazole core is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for indole and a crucial hinge-binding motif in many kinase inhibitors.[1][2] The introduction of a difluoromethyl (CHF₂) group at the 3-position significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability, membrane permeability, and binding interactions by acting as a lipophilic hydrogen bond donor. Consequently, the 3-(difluoromethyl)-1H-indazole building block is of high value in drug discovery programs.

However, the synthetic utility of this scaffold is predicated on the ability to selectively functionalize one of its two nitrogen atoms. The N-alkylation of 1H-indazoles is a well-documented challenge, often yielding mixtures of N1 and N2 regioisomers.[2][3] The position of the alkyl group profoundly impacts the molecule's three-dimensional shape and biological activity, making regiocontrol a critical parameter for success.

This guide provides a detailed analysis of the factors governing the N-alkylation of 3-(difluoromethyl)-1H-indazole and presents field-proven, step-by-step protocols to achieve high selectivity for either the N1 or N2 position.

The Core Challenge: Tautomerism and Regioselectivity

The 1H-indazole exists in equilibrium with its 2H-tautomer. The 1H-tautomer is generally the more thermodynamically stable form.[4][5] Alkylation can occur on either nitrogen, and the ratio of the resulting N1 and N2 products is dictated by a delicate interplay of steric and electronic factors, as well as the reaction conditions (base, solvent, and temperature). The electron-withdrawing nature of the 3-CHF₂ group increases the acidity of the N-H proton, influencing the reactivity of the resulting indazolide anion.

Fig 1. Competing N1 and N2 alkylation pathways of 3-(difluoromethyl)-1H-indazole.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol is optimized to favor the formation of the more thermodynamically stable N1-alkylated isomer. The use of a strong, non-nucleophilic hydride base in a non-polar, aprotic solvent like THF is key. This combination promotes the formation of a tight ion pair between the indazolide anion and the sodium cation, which is believed to chelate between the N2 nitrogen and an electronegative substituent at C3, sterically directing the incoming electrophile to the N1 position.[2][6] For 3-(difluoromethyl)-1H-indazole, the fluorine atoms can participate in this coordination.

Expert Insights & Rationale
  • Base Selection (NaH): Sodium hydride provides irreversible deprotonation. The resulting sodium indazolide is less dissociated in THF compared to what would be observed in a polar solvent like DMF. This "tight ion pair" is crucial for N1 selectivity.[7] Using potassium or cesium bases can sometimes alter the selectivity depending on cation size and coordination.

  • Solvent Choice (THF): Anhydrous THF is critical. Its lower polarity compared to DMF or DMSO minimizes the formation of solvent-separated ion pairs, which would reduce regioselectivity.[8]

  • Applicability: This method is highly effective for primary and secondary alkyl halides and tosylates. The presence of the electron-withdrawing 3-CHF₂ group enhances N1 selectivity under these conditions.[2][9]

Detailed Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert argon or nitrogen atmosphere, add 3-(difluoromethyl)-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1–0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and reagents are scrupulously dry. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation using Mitsunobu Conditions

Achieving high selectivity for the N2 position often requires conditions that favor kinetic control. The Mitsunobu reaction is a premier method for this transformation, proceeding with a high degree of N2 selectivity for many indazole substrates.[6][8] The reaction mechanism involves activation of an alcohol, which is then displaced by the indazole nucleophile. N2 attack is generally favored due to the higher steric accessibility of the N2 lone pair.[7]

Expert Insights & Rationale
  • Mechanism: Triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) form a phosphonium salt intermediate.[10] The alcohol adds to this intermediate, which is then deprotonated by the indazole. The resulting indazolide anion then intramolecularly displaces triphenylphosphine oxide in an SN2 fashion. The steric bulk of the PPh₃-alkoxy group directs the indazole to attack with its less-hindered N2 atom.

  • Reagent Choice: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are common choices. DIAD is sometimes preferred as its hydrazine byproduct can be easier to remove during purification.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-(difluoromethyl)-1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the azodicarboxylate (DEAD or DIAD, 1.5 equiv) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Direct purification by flash column chromatography on silica gel is typically effective in isolating the desired N2-alkylated indazole.

Protocol 3: Advanced N2-Alkylation with Trichloroacetimidates

A highly effective and modern alternative for achieving excellent N2 selectivity involves the acid-catalyzed alkylation with alkyl 2,2,2-trichloroacetimidates.[11] This method avoids the stoichiometric byproducts of the Mitsunobu reaction and has a broad substrate scope, including tertiary alcohols.

Expert Insights & Rationale
  • Mechanism: The trichloroacetimidate is activated by a strong acid, such as trifluoromethanesulfonic acid (TfOH), making the alkyl group highly electrophilic.[5] The indazole then acts as the nucleophile. Computational studies suggest that while N1 alkylation requires the indazole to tautomerize to the higher-energy 2H-form, N2 alkylation can proceed directly from the more stable 1H-tautomer. This results in a lower activation energy barrier for the N2 pathway, leading to high kinetic selectivity.[5][11]

  • Catalyst: A catalytic amount of a strong Brønsted acid (TfOH) or Lewis acid (Cu(OTf)₂) is sufficient to promote the reaction.

  • Scope: This protocol is exceptionally broad and provides access to N2-alkylated indazoles from primary, secondary, and even sterically hindered tertiary alcohols (via their trichloroacetimidates).

Detailed Experimental Protocol
  • Imidate Formation: Prepare the required alkyl 2,2,2-trichloroacetimidate by reacting the corresponding alcohol with trichloroacetonitrile in the presence of a catalytic amount of a base like DBU or K₂CO₃.

  • Preparation: To a solution of 3-(difluoromethyl)-1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane), add the catalyst.

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Comparative Summary of Protocols

ProtocolTargetReagentsSolventControl TypeTypical YieldKey Advantages & Considerations
1. Hydride Base N1NaH, Alkyl Halide/TosylateTHFThermodynamic60-95%Robust, high N1-selectivity for EWG-indazoles.[2] Requires strictly anhydrous conditions.
2. Mitsunobu N2PPh₃, DEAD/DIAD, AlcoholTHFKinetic50-90%Excellent N2-selectivity.[6] Stoichiometric byproducts require careful purification.
3. Trichloroacetimidate N2TfOH (cat.), R-O(C=NH)CCl₃DCM / DCEKinetic70-95%State-of-the-art for N2.[11] Broad scope (1°, 2°, 3°). Requires pre-formation of the imidate.
4. Classical MixtureK₂CO₃ or Cs₂CO₃, Alkyl HalideDMFMixedVariableOperationally simple, but often gives poor N1:N2 regioselectivity.[6] Useful starting point for optimization.

Troubleshooting and Optimization Workflow

Even with robust protocols, optimization is often necessary. The choice of cation, solvent, and leaving group can be systematically varied to improve yield and selectivity.

G start Goal: N-Alkylation of 3-(CHF2)-Indazole q1 Desired Isomer? start->q1 n1_path Protocol 1: NaH / THF q1->n1_path  N1 n2_path Choice of N2 Protocol q1->n2_path  N2 q2 Reaction Outcome? n1_path->q2 q3 Alcohol Available? n2_path->q3 success Success: Isolate Product q2->success High Yield & Selectivity troubleshoot Troubleshoot: Low Selectivity or Yield q2->troubleshoot Poor mitsunobu Protocol 2: Mitsunobu q3->mitsunobu Yes imidate Protocol 3: Trichloroacetimidate q3->imidate No / Hindered mitsunobu->q2 imidate->q2 opt1 Change Cation: Na⁺ → K⁺ or Cs⁺ troubleshoot->opt1 opt2 Change Solvent Polarity: THF → Dioxane or Toluene troubleshoot->opt2 opt3 Change Leaving Group: R-Br → R-I or R-OTs troubleshoot->opt3

Fig 2. Decision workflow for protocol selection and optimization.

References

  • Sánchez-Migallón, A. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Available at: [Link]

  • Ke, A. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Hunt, J. T. et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available at: [Link]

  • Keating, J. J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Available at: [Link]

  • Dong, L. et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Alam, M. M. et al. (2021). Direct, Regioselective N-Alkylation of 1,3-Azoles. ResearchGate. Available at: [Link]

  • Keating, J. J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Fochi, M. et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • Wang, X. et al. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Various Authors (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Various Authors (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... ResearchGate. Available at: [Link]

  • Various Authors (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Keating, J. J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Keating, J. J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]

  • Various Authors (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. Available at: [Link]

  • Keating, J. J. et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Various Authors (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kassiou, M. et al. (n.d.). Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. ResearchGate. Available at: [Link]

  • Various Inventors (n.d.). Method of synthesizing 1H-indazole compounds. Google Patents.
  • Lee, S. et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. PMC. Available at: [Link]

  • Keating, J. J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Hong, Z. et al. (2020). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Various Authors (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 3-(Difluoromethyl)-1H-indazole Stock Solutions for Cell-Based Assays

Introduction and Mechanistic Context In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the strategic incorporation of fluorinated moieties is critical for modulating pharmacokinetics and targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the strategic incorporation of fluorinated moieties is critical for modulating pharmacokinetics and target binding. 3-(Difluoromethyl)-1H-indazole (CAS: 1415739-85-3) is a highly valuable building block and pharmacophore. The indazole core serves as a "privileged scaffold," frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs due to its ability to mimic the indole ring while offering unique hydrogen-bonding capabilities[1].

Concurrently, the difluoromethyl group (–CF₂H) acts as a lipophilic hydrogen bond donor. It is a recognized bioisostere for hydroxyl (–OH), thiol (–SH), and amine groups, capable of enhancing metabolic stability and membrane permeability without the extreme lipophilicity penalty often associated with trifluoromethyl (–CF₃) groups[2].

When transitioning this compound from biochemical screening to cell-based phenotypic assays, researchers must navigate its specific physicochemical properties. Improper solvation or dilution can lead to micro-precipitation, localized cytotoxicity, and irreproducible assay data. This application note provides a causality-driven, self-validating protocol for preparing and handling 3-(Difluoromethyl)-1H-indazole stock solutions.

Physicochemical Properties

Understanding the target molecule's physical parameters is the first step in designing a robust solvation strategy. Because the molecule is uncharged at physiological pH and possesses a lipophilic –CF₂H group, it exhibits high solubility in polar aprotic solvents but requires careful handling in aqueous biological media.

ParameterValue / DescriptionExperimental Implication
Chemical Formula C₈H₆F₂N₂Small fragment molecule; highly permeable.
Molecular Weight 168.14 g/mol Requires 16.81 mg per mL of DMSO for a 100 mM stock.
CAS Number 1415739-85-3Unique identifier for procurement and QC.
Primary Solvent Anhydrous DMSOExcellent solubility (>100 mM).
Aqueous Solubility Low to ModerateProne to precipitation if directly spiked into media.

Experimental Workflow: From Powder to Assay

To prevent compound aggregation and solvent-induced cellular stress, the transition from a 100% DMSO master stock to an aqueous cell culture environment must be staged.

G A Solid Compound 3-(Difluoromethyl)- 1H-indazole B Master Stock (50 mM in 100% DMSO) A->B Dissolve & Aliquot C Serial Dilution (100% DMSO) B->C 1:3 or 1:10 Titration D Intermediate Dilution (10% DMSO in Media) C->D 1:10 in Pre-warmed Media (Prevents Precipitation) E Cell Assay Plate (≤0.1% DMSO Final) D->E 1:100 in Assay Wells (Avoids Solvent Shock)

Workflow for the preparation and serial dilution of 3-(Difluoromethyl)-1H-indazole.

Step-by-Step Methodology

Master Stock Preparation (50 mM)

The goal is to create a thermodynamically stable, highly concentrated stock that minimizes the final solvent volume required in the assay.

  • Equilibration : Allow the lyophilized 3-(Difluoromethyl)-1H-indazole powder to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation, which degrades the compound and alters the precise mass.

  • Weighing : Weigh exactly 8.41 mg of the compound into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the indazole core.

  • Solvation : Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, sterile-filtered).

  • Dissolution : Vortex the vial for 30–60 seconds. If necessary, sonicate in a water bath at room temperature for 2 minutes until the solution is completely optically clear.

  • Aliquoting : Divide the 50 mM master stock into 20 µL to 50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO introduce moisture, leading to the hydrolysis or irreversible precipitation of the fluorinated fragment.

Quality Control & Self-Validation

Before utilizing a stored aliquot for a critical assay, validate its integrity:

  • Visual Inspection : Upon thawing, check for micro-crystals. If present, warm to 37°C for 5 minutes and vortex.

  • Analytical Check : Run a rapid LC-UV/MS analysis on a sacrificial aliquot. A single sharp peak at[M+H]⁺ 169.05 confirms the structural integrity of the difluoromethyl-indazole fragment.

Serial and Intermediate Aqueous Dilutions

Directly spiking high-concentration DMSO stocks into cell culture media causes localized supersaturation, leading to compound precipitation before it can diffuse.

  • DMSO Serial Dilution : Perform your dose-response titration (e.g., 1:3 or 1:10) entirely in 100% anhydrous DMSO. This maintains the compound in a fully solvated state.

  • Intermediate Dilution (The "Buffer" Step) : Transfer 10 µL of each DMSO dilution into 90 µL of pre-warmed (37°C) serum-free cell culture media or assay buffer. Mix rapidly by pipetting.

    • Result: You now have an intermediate plate at 10x your final assay concentration, containing 10% DMSO.

Cell Treatment

To prevent solvent-induced cytotoxicity and confounding phenotypic artifacts, the final DMSO concentration in cell culture must be strictly maintained at or below 0.1% to 0.5% v/v[3].

  • Final Transfer : Transfer 10 µL of the intermediate dilution (10% DMSO) into 90 µL of media already present in the assay wells containing your cultured cells.

  • Final State : The 3-(Difluoromethyl)-1H-indazole is now at its 1x target concentration, and the DMSO concentration is exactly 1.0% (if following a 1:10 then 1:10 dilution). Note: If your specific cell line is highly sensitive to DMSO, adjust the intermediate dilution to 1% DMSO, so the final transfer yields 0.1% DMSO.

Causality and Troubleshooting

To ensure trustworthiness and reproducibility, researchers must understand the mechanistic reasons behind protocol failures.

Observation / Failure ModeMechanistic CausalityCorrective Action
Cloudy media upon compound addition Solvent Shock / Precipitation: The lipophilic –CF₂H group forces the molecule out of solution when the DMSO gradient shifts too rapidly in cold aqueous media.Always use an intermediate dilution step with pre-warmed (37°C) media. Never spike 100% DMSO directly into the cell plate.
High basal cell death in control wells DMSO Toxicity: DMSO concentrations >0.5% v/v can disrupt lipid bilayers, alter membrane fluidity, and induce apoptosis in sensitive cell lines[3].Adjust the dilution matrix to ensure the final DMSO concentration is strictly ≤0.1%. Include a vehicle-only control matching the exact final DMSO %.
Loss of compound potency over time Hygroscopic Degradation: DMSO rapidly absorbs water from the air. Water ingress lowers the solubility threshold, causing invisible micro-precipitation of the stock.Use only anhydrous DMSO. Aliquot stocks immediately upon preparation. Discard aliquots after a single freeze-thaw cycle.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Public
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Chemical Society Reviews (RSC Publishing)
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon N

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Difluoromethyl)-1H-indazole Synthesis

Welcome to the Technical Support Center. The synthesis of the 3-(difluoromethyl)-1H-indazole scaffold is a critical workflow in medicinal chemistry, often utilized in the development of kinase inhibitors and chemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of the 3-(difluoromethyl)-1H-indazole scaffold is a critical workflow in medicinal chemistry, often utilized in the development of kinase inhibitors and chemical probes[1][2]. However, researchers frequently encounter bottlenecks such as complete reaction decomposition, stalled conversions, or poor cyclization yields.

As an Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind these failures and provide self-validating methodologies to ensure your synthesis is robust, reproducible, and scalable.

Mechanistic Workflow Overview

There are two primary synthetic strategies to access 3-(difluoromethyl)-1H-indazole:

  • Route A (Late-Stage Fluorination): Deoxofluorination of 1H-indazole-3-carbaldehyde.

  • Route B (De Novo Cyclization): Condensation of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one with hydrazine.

SynthesisRoutes A 1H-indazole-3-carbaldehyde B N1-Protection (Boc2O, DMAP, DCM) A->B C N-Protected 3-formylindazole B->C D Deoxofluorination (Deoxo-Fluor or XtalFluor-E) C->D Critical Step E N-Protected 3-(difluoromethyl)indazole D->E F Deprotection (TFA / DCM) E->F G 3-(Difluoromethyl)-1H-indazole (Target Product) F->G H 2,2-difluoro-1-(2-fluorophenyl)ethanone I Hydrazine Hydrate (EtOH, AcOH cat.) H->I I->G Route B (Cyclization)

Caption: Synthetic pathways for 3-(difluoromethyl)-1H-indazole via deoxofluorination or cyclization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture turn into a black tar immediately upon adding DAST to 1H-indazole-3-carbaldehyde?

Causality: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are highly reactive toward free N–H bonds. The indazole N1-position is nucleophilic; if left unprotected, the fluorinating agent will react exothermically with the pyrazole nitrogen[3]. This leads to N-sulfinylation, N-fluorination, and rapid polymerization. Furthermore, any trace moisture in the system reacts with DAST to release hydrofluoric acid (HF), which violently accelerates the degradation of the unprotected heterocycle[4]. Solution: You must mask the N1 position prior to fluorination[5]. A tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) group is highly recommended due to their stability under fluorinating conditions and ease of removal later.

TroubleshootingLogic Issue Issue: Black Tar / Decomposition During Fluorination Q1 Is N1 position protected? Issue->Q1 A1_No No: DAST reacts with N-H causing polymerization Q1->A1_No No A1_Yes Yes: Check moisture Q1->A1_Yes Yes Sol1 Protect with Boc or THP A1_No->Sol1 Q2 Are solvents strictly anhydrous? A1_Yes->Q2 A2_No No: Reagent hydrolyzes to HF causing degradation Q2->A2_No No Sol2 Use flame-dried glassware & anhydrous DCM A2_No->Sol2

Caption: Logical troubleshooting tree for decomposition during deoxofluorination.

Q2: I protected the N1 position, but my aldehyde conversion is stalling at ~50%. How can I push the reaction to completion?

Causality: Deoxofluorination of electron-deficient or sterically hindered aromatic aldehydes can be sluggish. DAST is thermally unstable and often degrades (generating fuming byproducts) before the reaction finishes at room temperature[6]. Solution: Upgrade your fluorinating agent. Switch to Deoxo-Fluor or XtalFluor-E . Deoxo-Fluor is significantly more thermally stable, allowing for prolonged reaction times without auto-decomposition[7]. XtalFluor-E, when promoted by Et3N·3HF, provides superior conversion rates and drastically reduces elimination byproducts[8][9].

Q3: I am using Route B (hydrazine cyclization), but I am observing defluorination and low yields. What is going wrong?

Causality: The cyclization requires two steps: hydrazone formation and a subsequent nucleophilic aromatic substitution (SNAr) of the 2-fluoro group by the hydrazine nitrogen. Hydrazine is both a strong nucleophile and a base. If the reaction is heated too rapidly, the basic conditions can induce defluorination of the sensitive -CF2H group before the SNAr cyclization is complete. Solution: Uncouple the thermodynamics. Perform the initial hydrazone formation at room temperature in ethanol with a catalytic amount of acetic acid. Once TLC confirms the complete consumption of the ketone, induce the SNAr cyclization by raising the temperature.

Quantitative Data: Selecting the Right Fluorinating Agent

To maximize your yield in Route A, selecting the appropriate deoxofluorinating agent is critical. The table below summarizes the causality behind reagent selection based on current literature standards[4][6][7].

Fluorinating AgentThermal StabilityHF Generation (Hydrolysis)Typical Aldehyde Conversion YieldSelectivity / Byproduct Profile
DAST Low (Decomposes >90 °C)High (Violent with moisture)40–60%Moderate (Prone to elimination/polymerization)
Deoxo-Fluor High (Stable up to 140 °C)Moderate (Slower hydrolysis)70–85%Good (Fewer side reactions)
XtalFluor-E + Et3N·3HF Very High (Crystalline solid)None (Requires exogenous promoter)80–95%Excellent (Minimal elimination byproducts)

Self-Validating Experimental Protocol (Route A)

This step-by-step methodology incorporates built-in validation checkpoints to ensure system integrity at every phase.

Phase 1: N1-Protection (Boc)
  • Setup: Dissolve 1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under an inert N2 atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and Triethylamine (Et3N, 1.5 eq). Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the reaction[3].

  • Validation Checkpoint: Stir at room temperature. Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar starting material (Rf ~0.2) must completely convert to a less polar spot (Rf ~0.6) within 4-6 hours. Do not proceed if the starting material remains.

  • Workup: Wash the organic layer with saturated aqueous NH4Cl, extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield tert-butyl 3-formyl-1H-indazole-1-carboxylate.

Phase 2: Deoxofluorination (Critical Step)
  • Setup: Dissolve the protected indazole (1.0 eq) in strictly anhydrous CH2Cl2 (0.1 M) in a flame-dried, PTFE-sealed flask under N2.

  • Reagent Addition: Cool the system to 0 °C using an ice bath. Dropwise add Deoxo-Fluor (2.5 eq) or XtalFluor-E (2.5 eq) combined with Et3N·3HF (3.0 eq)[9].

  • Reaction: Allow the reaction to naturally warm to room temperature and stir for 16 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO3, extract with CDCl3, and run a crude 19F NMR. You must observe a characteristic doublet around -114 ppm (representing the -CF2H group) and verify the disappearance of the aldehyde proton (~10 ppm) in the 1H NMR[8].

  • Workup: Carefully quench the bulk reaction by the slow, dropwise addition of saturated NaHCO3 at 0 °C. (Caution: Exothermic reaction with significant gas evolution). Extract with CH2Cl2, dry, and purify via silica gel flash chromatography.

Phase 3: Deprotection
  • Setup: Dissolve the fluorinated intermediate in CH2Cl2 (0.2 M).

  • Reagent Addition: Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C, then remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC should indicate the complete disappearance of the non-polar Boc-protected intermediate.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated NaHCO3, extract with EtOAc, dry, and evaporate to yield the target 3-(difluoromethyl)-1H-indazole .

References

  • Sigma-Aldrich / MilliporeSigma - 5-bromo-1h-indazole | Chemistry & Synthesis. Available at:

  • BenchChem - 5-Bromo-3-(difluoromethyl)-1H-indazole. Available at:[1]

  • Journal of Medicinal Chemistry (ACS Publications) - SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. Available at:[5]

  • Organic & Biomolecular Chemistry (RSC Publishing) - Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Available at:[8]

  • Organic Letters (PMC / NIH) - Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Available at:[9]

  • BenchChem - A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Available at:[6]

  • Pharmaceutical Technology - Fluorination Remains Key Challenge in API Synthesis. Available at:[4]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-(Difluoromethyl)-1H-indazole

Welcome to the technical support center for 3-(Difluoromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Difluoromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

The indazole scaffold is a cornerstone in medicinal chemistry, and the unique properties imparted by the difluoromethyl group make this particular derivative highly valuable.[1][2] However, these same features can also present stability challenges if the compound is not handled and stored correctly. This guide will address the most common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-(Difluoromethyl)-1H-indazole?

To ensure maximum stability and prevent degradation, 3-(Difluoromethyl)-1H-indazole should be stored under the following conditions:

  • Temperature: Refrigerated (2°C to 8°C) for short-to-medium term storage (months).[3][4] For long-term storage (years), freezing at -20°C or ultra-low temperatures (-80°C) is strongly recommended to minimize all potential degradation pathways by slowing down chemical reaction rates.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This is a critical preventative measure against potential oxidative degradation of the electron-rich indazole ring system.

  • Light: The compound must be protected from light. Store in an amber glass vial or an opaque container.[3][4] Aromatic heterocyclic systems are often susceptible to photodegradation.[6]

  • Moisture: The container must be sealed tightly to protect from moisture. The difluoromethyl group can be susceptible to hydrolysis under certain conditions.[7][8]

Causality Explained: The recommended conditions are based on the primary potential degradation pathways for this molecule: hydrolysis of the difluoromethyl group, and oxidation and photolysis of the indazole ring. Low temperatures drastically reduce the kinetics of these reactions. An inert atmosphere and protection from light and moisture directly mitigate the specific environmental factors that can initiate degradation.[3][4][6]

Q2: I've noticed a slight discoloration (e.g., yellowing) of my sample over time. What does this indicate?

Discoloration is often the first visual sign of chemical degradation. It typically suggests the formation of minor impurities, which may arise from slow oxidation or photodecomposition. While minor discoloration may not always signify a catastrophic loss of purity, it is a critical indicator that your storage conditions may be suboptimal or that the material has been stored for an extended period.

Actionable Advice: If you observe discoloration, it is imperative to re-analyze the material's purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[9] Do not assume the material is still within specification for your experiment without analytical verification.

Q3: What is the expected shelf-life of 3-(Difluoromethyl)-1H-indazole?

The shelf-life, or re-test period, is not an intrinsic property of the molecule but is highly dependent on the storage conditions and packaging.[10] When stored under the optimal conditions described in Q1 (-20°C or below, under inert gas, protected from light and moisture), the compound is expected to be stable for several years. However, as a best practice aligned with international guidelines, it is recommended to re-qualify the material's purity after 12-24 months to ensure it still meets the specifications for your application.[10][11]

Troubleshooting Guide: Investigating Potential Degradation

This section addresses specific analytical observations you might encounter and provides a logical framework for troubleshooting.

Scenario 1: A new, more polar peak appears in my reverse-phase HPLC chromatogram.

Potential Cause: This is a classic sign of hydrolysis of the difluoromethyl group. The primary hydrolysis product would be 3-formyl-1H-indazole , where the -CF₂H group is converted to a -CHO group. A secondary hydrolysis product could be 1H-indazole-3-carboxylic acid (-COOH). Both the aldehyde and carboxylic acid are significantly more polar than the parent difluoromethyl compound, leading to an earlier elution time (a new peak) in a standard reverse-phase HPLC method.

Causality Explained: The C-F bonds of a difluoromethyl group attached to a heterocyclic ring can be labile under hydrolytic conditions, particularly if exposed to trace amounts of acid or base in the presence of moisture.[7][8] This process is analogous to the hydrolysis of other polyfluorinated alkyl groups.[12]

Verification Steps:

  • LC-MS Analysis: The most effective way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).[13] Compare the mass of the new peak to the expected masses of the potential hydrolysis products.

    • 3-(Difluoromethyl)-1H-indazole: C₈H₆F₂N₂ (M.W. 168.15)

    • 3-Formyl-1H-indazole: C₈H₆N₂O (M.W. 146.15)

    • 1H-Indazole-3-carboxylic acid: C₈H₆N₂O₂ (M.W. 162.15)

  • Forced Degradation: Intentionally expose a small sample of your compound to mild acidic and basic aqueous conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours. Analyze the stressed sample by HPLC. If the new peak in your stored sample matches the retention time of the major degradant formed under these hydrolytic stress conditions, it strongly confirms its identity.

Scenario 2: I observe multiple new small peaks in my chromatogram, and the overall mass balance is low.

Potential Cause: This pattern often points towards oxidative or photolytic degradation. Unlike the specific transformation of hydrolysis, these degradation pathways can be less specific, leading to a complex mixture of minor impurities and potentially some polymeric material that may not be detected by HPLC.[6][14]

Causality Explained:

  • Oxidation: The indazole ring, being an electron-rich aromatic system, is susceptible to oxidation.[6][15] This can lead to the formation of N-oxides or even ring-opened byproducts. This process can be catalyzed by trace metal ions or exposure to air over long periods.

  • Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to initiate radical-mediated reactions, leading to a cascade of degradation products.[14] This is a common issue for aromatic heterocyclic compounds.

Verification & Mitigation:

  • Review Handling Procedures: Were the samples handled under yellow light? Was the container consistently flushed with inert gas after each use?

  • Photostability Testing: To confirm light sensitivity, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor the formation of degradants over time.[14][16]

  • Future Prevention: Strict adherence to storage and handling protocols is paramount. Use opaque or amber containers, minimize headspace in the vial, and maintain a positive pressure of inert gas.[3]

Degradation Pathways Overview

The following diagram illustrates the primary degradation pathways discussed.

DegradationPathways cluster_main 3-(Difluoromethyl)-1H-indazole cluster_products Potential Degradation Products Parent Hydrolysis 3-Formyl-1H-indazole (Hydrolysis Product) Parent->Hydrolysis H₂O (Trace Acid/Base) Oxidation Oxidized/Ring-Opened Products Parent->Oxidation O₂ (Air) Photolysis Complex Mixture (Photolytic Products) Parent->Photolysis Light (UV/Visible)

Caption: Potential degradation pathways for 3-(Difluoromethyl)-1H-indazole.

Experimental Protocol: Forced Degradation (Stress Testing) Study

To proactively understand the stability of your compound and to ensure your analytical method is "stability-indicating," a forced degradation study is essential. This protocol is based on the principles outlined in the ICH guidelines.[11][17][18]

Objective

To identify the likely degradation products of 3-(Difluoromethyl)-1H-indazole under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to confirm that these products are well-separated from the parent peak in the HPLC analysis.

Materials
  • 3-(Difluoromethyl)-1H-indazole

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • LC-MS system (recommended for peak identification)

  • Photostability chamber (ICH Q1B compliant)

  • Oven for thermal stress

Methodology
  • Stock Solution Preparation: Prepare a stock solution of 3-(Difluoromethyl)-1H-indazole in a suitable solvent (e.g., ACN or a 50:50 ACN:Water mixture) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Aim for 5-20% degradation. You may need to adjust time and temperature to achieve this target.

    • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of NaOH before injection.

    • Base Hydrolysis: Add 1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with an equimolar amount of HCl before injection.

    • Oxidative Degradation: Add 3% H₂O₂ (diluted from 30%). Incubate at room temperature for 2, 6, and 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24, 48, and 72 hours.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C for 1 week. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Run a dark control in parallel, wrapped in aluminum foil.[14]

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method (e.g., C18 column).

    • Monitor at a wavelength where the parent compound has good absorbance (e.g., determined by UV scan).

    • Goal: Ensure baseline separation between the parent peak and all major degradation peaks. If co-elution occurs, the method must be redeveloped (e.g., change gradient, mobile phase pH, or column chemistry).

  • Data Evaluation & Reporting:

    • Calculate the percentage degradation for each condition.

    • Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.[6]

    • Characterize major degradants using LC-MS.

    • Summarize the results in a table.

Workflow Diagram

Workflow cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analyze HPLC-DAD Analysis Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & % Degradation Analyze->Evaluate Identify Identify Degradants (LC-MS) Evaluate->Identify Report Summarize & Report Findings Identify->Report

Sources

Troubleshooting

Resolving Co-elution Challenges in the LC-MS Analysis of 3-(Difluoromethyl)-1H-indazole: A Technical Support Guide

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(Difluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(Difluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common co-elution issues encountered during method development and routine analysis. By understanding the underlying chromatographic principles and the specific chemical nature of 3-(Difluoromethyl)-1H-indazole, you can effectively troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of co-elution when analyzing 3-(Difluoromethyl)-1H-indazole?

A1: Co-elution in the analysis of 3-(Difluoromethyl)-1H-indazole can stem from several sources. Due to its synthetic route, the presence of structurally similar impurities is a primary concern. These can include positional isomers, where the difluoromethyl group is at a different position on the indazole ring, or regioisomers formed during cyclization steps.[1] Additionally, unreacted starting materials or byproducts from side reactions, such as over-bromination if applicable to the synthesis, can lead to co-eluting peaks.[1] The polar nature of the difluoromethyl group and the indazole core can also lead to interactions with the stationary phase that are not purely hydrophobic, causing peak tailing and overlap with other polar analytes in the sample matrix.

Q2: My 3-(Difluoromethyl)-1H-indazole peak is showing significant tailing and is not baseline-resolved from an adjacent peak. What is the likely cause and how can I fix it?

A2: Peak tailing for a polar, nitrogen-containing compound like 3-(Difluoromethyl)-1H-indazole on a standard C18 column often points to secondary interactions with residual silanols on the silica-based stationary phase. These interactions can be mitigated by modifying the mobile phase. The addition of a small amount of a weak acid, such as 0.1% formic acid, can protonate the indazole nitrogen, reducing its interaction with the silanols and resulting in a more symmetrical peak shape.[2] Alternatively, using a mobile phase with a slightly higher aqueous content at the start of the gradient can also help to better solvate the analyte and reduce these secondary interactions.

Q3: I am observing a co-eluting peak with the same mass-to-charge ratio (m/z) as my target analyte. How can I confirm if it is an isomer and resolve it?

A3: The presence of a co-eluting species with an identical m/z is a strong indication of an isomeric impurity. To confirm this, you can utilize high-resolution mass spectrometry (HRMS) to ensure the elemental composition is identical.[3] For chromatographic resolution, a multi-faceted approach is recommended. First, consider changing the stationary phase. A pentafluorophenyl (PFP) column can offer alternative selectivity for fluorinated compounds through dipole-dipole, pi-pi, and ion-exchange interactions, which can be effective in separating positional isomers of fluorinated molecules.[4][5] Additionally, optimizing the mobile phase gradient to be shallower can increase the separation window between the two isomers.[6]

Q4: Can ion suppression be mistaken for a co-elution problem?

A4: Yes, ion suppression can manifest as a dip or reduction in the analyte signal as another compound elutes, which can be misinterpreted as a poorly resolved peak.[7][8] This occurs when a co-eluting species competes with the analyte for ionization in the MS source. To diagnose this, you can monitor the signal of a stable isotope-labeled internal standard of 3-(Difluoromethyl)-1H-indazole, if available. A dip in the internal standard signal that coincides with the analyte peak is a clear sign of ion suppression.[9] To mitigate ion suppression, improving the chromatographic separation to resolve the analyte from the interfering matrix component is the most effective strategy.[7]

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to troubleshooting and resolving co-elution issues during the LC-MS analysis of 3-(Difluoromethyl)-1H-indazole.

Scenario 1: Co-elution with a Known, Structurally Similar Impurity

Problem: A known impurity, such as a positional isomer or a synthetic precursor, is co-eluting with the main 3-(Difluoromethyl)-1H-indazole peak.

Troubleshooting Workflow:

A Start: Co-elution with known impurity B Step 1: Modify Gradient Profile Decrease ramp speed (shallow gradient) A->B C Resolution Improved? B->C D Step 2: Alter Mobile Phase Composition Change organic modifier (e.g., ACN to MeOH) or adjust pH with additives C->D No G Resolution Achieved C->G Yes E Resolution Improved? D->E F Step 3: Change Stationary Phase Switch to a PFP or HILIC column E->F No E->G Yes F->G H End G->H

Caption: Workflow for resolving co-elution with a known impurity.

Detailed Steps:

  • Modify Gradient Profile: A simple first step is to make the gradient shallower around the elution time of the analyte. This increases the residence time on the column and provides more opportunity for separation.

  • Alter Mobile Phase Composition:

    • Organic Modifier: If using acetonitrile, switching to methanol can alter the selectivity of the separation due to differences in polarity and hydrogen bonding capabilities.[10]

    • Mobile Phase Additives: The addition of buffers like ammonium formate or ammonium acetate can influence the ionization state of the analyte and impurities, thereby changing their retention behavior.[11][12]

  • Change Stationary Phase:

    • Pentafluorophenyl (PFP) Column: For fluorinated compounds like 3-(Difluoromethyl)-1H-indazole, a PFP column is an excellent alternative to a C18. The unique interactions of the PFP phase can provide enhanced selectivity for positional isomers.[4][13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Given the polar nature of the analyte, HILIC can be a powerful tool. In HILIC, a polar stationary phase is used with a high organic mobile phase, and elution is achieved by increasing the aqueous content. This provides an orthogonal separation mechanism to reversed-phase chromatography.[4][13]

Scenario 2: Co-elution with an Unknown Peak in a Complex Matrix

Problem: An unidentified peak from a complex matrix (e.g., plasma, tissue extract) is co-eluting with 3-(Difluoromethyl)-1H-indazole, potentially causing ion suppression.

Troubleshooting Workflow:

A Start: Co-elution with unknown matrix component B Step 1: Enhance Sample Preparation Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) A->B C Interference Removed? B->C D Step 2: Optimize Chromatographic Selectivity (Follow steps in Scenario 1) C->D No H End C->H Yes E Resolution Achieved D->E F Step 3: Consider Column Particle Technology Switch to a superficially porous particle (core-shell) column for higher efficiency E->F No E->H Yes G Resolution Improved? F->G G->H Yes

Caption: Workflow for resolving co-elution with an unknown matrix component.

Detailed Steps:

  • Enhance Sample Preparation: The most effective way to deal with matrix interference is to remove it before analysis.

    • Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains 3-(Difluoromethyl)-1H-indazole while allowing the interfering components to be washed away.

    • Liquid-Liquid Extraction (LLE): Utilize the physicochemical properties of your analyte to extract it into a solvent that is immiscible with the sample matrix, leaving interfering compounds behind.

  • Optimize Chromatographic Selectivity: If sample preparation is insufficient, follow the steps outlined in Scenario 1 to alter the chromatography.

  • Consider Column Particle Technology: For challenging separations, switching to a column packed with superficially porous (core-shell) particles can provide a significant increase in efficiency and resolution without a drastic increase in backpressure.[5] This can often be enough to resolve the analyte from a closely eluting matrix component.

Experimental Protocols

Protocol 1: Method Development Strategy for Resolving Isomeric Co-elution

This protocol outlines a systematic approach to develop a robust LC-MS method for separating 3-(Difluoromethyl)-1H-indazole from a potential positional isomer.

1. Initial Screening with a Standard C18 Column:

  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 10-95% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL
  • MS Detection: ESI+, monitor the protonated molecule [M+H]+

2. Gradient Optimization:

  • If co-elution is observed, identify the approximate percentage of Mobile Phase B at which the analytes elute.
  • Modify the gradient to be shallower around this point. For example, if elution occurs at 40% B, change the gradient to 30-50% B over 10 minutes.

3. Mobile Phase Modifier Evaluation:

  • Replace acetonitrile with methanol as Mobile Phase B and repeat the optimized gradient. Methanol can offer different selectivity due to its hydrogen-bonding properties.[10]

4. Stationary Phase Evaluation (PFP Column):

  • Column: PFP, 2.1 x 50 mm, 1.8 µm
  • Repeat the optimized gradient with both acetonitrile and methanol as Mobile Phase B. The PFP phase often provides enhanced separation of fluorinated isomers.[4][13]

5. Data Analysis and Method Selection:

  • Compare the resolution, peak shape, and sensitivity from each condition. Select the method that provides baseline resolution (Rs > 1.5) with the best peak symmetry and signal intensity.
Protocol 2: HILIC Method for Enhanced Retention and Alternative Selectivity

This protocol is for situations where 3-(Difluoromethyl)-1H-indazole is poorly retained on reversed-phase columns or co-elutes with early-eluting matrix components.

1. Column and Mobile Phase:

  • Column: Amide or bare silica HILIC column, 2.1 x 100 mm, 1.7 µm
  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

2. Gradient Elution:

  • Gradient: 0-50% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 µL in a high organic solvent (e.g., 90% Acetonitrile)

3. MS Detection:

  • Ionization: ESI+
  • Monitored Ion: [M+H]+

4. Optimization:

  • Adjust the gradient steepness and the concentration of the buffer in the mobile phase to fine-tune the retention and selectivity.

Quantitative Data Summary

ParameterC18 ColumnPFP ColumnHILIC Column
Primary Interaction HydrophobicMixed-mode (hydrophobic, pi-pi, dipole)Hydrophilic partitioning
Best Suited For General purpose, initial screeningSeparation of isomers, fluorinated compoundsPolar analytes, orthogonal separation
Typical Mobile Phase Water/Acetonitrile or MethanolWater/Acetonitrile or MethanolHigh organic with aqueous buffer
Potential for Isomer Resolution ModerateHighHigh (if polarity difference exists)

Conclusion

Resolving co-elution issues in the LC-MS analysis of 3-(Difluoromethyl)-1H-indazole requires a logical and systematic approach. By understanding the potential for isomeric impurities and leveraging the principles of chromatographic selectivity, researchers can develop robust and reliable analytical methods. The strategic use of alternative stationary phases, such as PFP and HILIC columns, in conjunction with optimized mobile phases, provides a powerful toolkit for tackling even the most challenging co-elution problems.

References

  • Pereira, L., et al. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. Available at: [Link]

  • "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality." Element Lab Solutions. Available at: [Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • G-M-I, Inc. "Mass Spectrometry Troubleshooting and Common Issues." 2023. Available at: [Link]

  • Przybyciel, M.
  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." 2025. Available at: [Link]

  • Longdom Publishing.
  • Shimadzu. "Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16." Available at: [Link]

  • Bioanalysis Zone. "Small Molecule Method Development Strategies with Chad Christianson." 2025. Available at: [Link]

  • Cardenas, D., et al. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples." Frontiers in Chemistry, 2019.
  • ResearchGate. "How can different mobile phases effect on peak shapes in LC-MS analysis?" 2014. Available at: [Link]

  • MDPI. "Enantiomeric Separation of New Chiral Azole Compounds." 2021.
  • Valko, K., et al. "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules."
  • Kumar, S., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2022.
  • Organic Syntheses. "1H-indazole-3-carboxylic acid, ethyl ester." Available at: [Link]

  • MDPI. "Pd(PPh3)
  • Organic Chemistry Portal. "Indazole synthesis." Available at: [Link]

  • Wiley Analytical Science. "Imidazole quantification by LC determination." 2019. Available at: [Link]

  • ACS Publications.

Sources

Optimization

Optimizing DMSO concentration for 3-(Difluoromethyl)-1H-indazole in vitro screening

Welcome to the Technical Support Center for 3-(Difluoromethyl)-1H-indazole (CAS: 1415739-85-3). This hub is designed for researchers and drug development professionals integrating this heterocyclic building block into in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Difluoromethyl)-1H-indazole (CAS: 1415739-85-3). This hub is designed for researchers and drug development professionals integrating this heterocyclic building block into in vitro screening cascades.

Because the difluoromethyl (-CHF2) moiety significantly alters the physicochemical properties of the indazole scaffold—specifically by increasing lipophilicity and reducing aqueous solubility—Dimethyl Sulfoxide (DMSO) is required as a primary solvent. However, DMSO is not biologically inert. This guide provides the causality, quantitative limits, and step-by-step troubleshooting required to optimize DMSO concentrations without confounding your assay readouts.

The Chemistry & Causality: Why DMSO Optimization is Critical

The addition of a difluoromethyl group to the 1H-indazole core creates a lipophilic hydrogen bond donor. While this is excellent for target binding (often utilized in kinase inhibitors or allosteric modulators), it renders the compound sparingly soluble in aqueous cell culture media [1].

To achieve working concentrations, the compound must be dissolved in 100% anhydrous DMSO and subsequently diluted. However, introducing DMSO into in vitro systems triggers dose-dependent biological interference:

  • Membrane Disruption: DMSO is an amphiphilic solvent. At high concentrations, it integrates into the phospholipid bilayer, causing membrane thinning, pore formation, and altered permeability.

  • Apoptotic Induction: In silico and in vitro studies demonstrate that DMSO specifically binds to apoptotic and membrane proteins, inducing cell death pathways independent of your test compound [2].

  • Gene Expression Alteration: Even at concentrations as low as 0.1%, DMSO can cause thousands of genes to be differentially expressed, potentially masking the transcriptomic effects of 3-(Difluoromethyl)-1H-indazole [3].

Quantitative Guidelines: Maximum Tolerated DMSO Concentrations

The cytotoxicity of DMSO is highly dependent on the cell type, assay duration, and cell seeding density [2]. The table below synthesizes the maximum tolerated DMSO concentrations to maintain >90% cell viability across standard in vitro models.

Cell Line / Assay TypeMax Recommended DMSO (v/v)Cytotoxic ThresholdMechanistic Notes
Robust Cancer Lines (e.g., HepG2, HeLa)0.3% - 0.5%> 1.0%Viability drops >30% at 2.5% after 24h [2].
Sensitive/Primary Cells (e.g., hAPC, Neurons)≤ 0.1%> 0.5%1% induces significant apoptosis at 72h [4].
Biochemical Assays (e.g., Kinase/Enzymatic)1.0% - 5.0%> 5.0%High concentrations denature target proteins.
High-Content Imaging (Morphology readouts)≤ 0.1%> 0.2%DMSO alters cytoskeletal dynamics and cell shape.

Step-by-Step Methodology: Solubilization & Vehicle Tolerance Protocol

To create a self-validating experimental system, you must prove that any observed phenotype is caused by 3-(Difluoromethyl)-1H-indazole, not solvent toxicity or compound precipitation.

Phase 1: Stock Preparation

  • Weighing: Weigh 3-(Difluoromethyl)-1H-indazole powder (MW: 168.14 g/mol ) under low-humidity conditions.

  • Dissolution: Dissolve in 100% anhydrous, sterile-filtered DMSO to create a 10 mM or 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into single-use amber vials (to prevent freeze-thaw degradation) and store at -20°C.

Phase 2: Aqueous Transfer & Serial Dilution 4. Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO first. This ensures the compound remains fully soluble across the concentration gradient. 5. Aqueous Spike: Transfer the DMSO-compound solution into pre-warmed (37°C) complete cell culture medium. Critical Step: The dilution factor must ensure the final DMSO concentration is identical across all wells (e.g., exactly 0.1% v/v). 6. Rapid Mixing: Immediately pipette up and down or use a plate shaker (600 rpm for 30 seconds) to prevent localized "solvent pooling" which causes the indazole to crash out of solution.

Phase 3: Vehicle Control Validation 7. Setup: For every compound concentration tested, include a corresponding vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) but no compound. 8. Readout: Normalize the viability/activity of the 3-(Difluoromethyl)-1H-indazole treated cells strictly against the DMSO vehicle control, not the untreated media control.

Troubleshooting & FAQs

Q1: My 3-(Difluoromethyl)-1H-indazole precipitates (forms cloudy suspensions) immediately upon addition to the cell culture media. How do I resolve this? A: This is known as "solvent crash." The highly lipophilic -CHF2 group forces the molecule out of solution when the organic solvent is suddenly replaced by water.

  • Solution 1: Dilute the DMSO stock into serum-rich media (e.g., containing 10% FBS). Serum proteins like albumin bind to lipophilic compounds, acting as carrier molecules that prevent precipitation[3].

  • Solution 2: Use acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of the DMSO stock directly into the assay plate, preventing localized high concentrations of the compound.

Q2: I am observing high background toxicity in my vehicle control wells (0.5% DMSO). What is the cause? A: If your vehicle control is showing <90% viability compared to untreated cells, your specific cell line is highly sensitive to DMSO-induced membrane disruption [2].

  • Solution: You must lower the final DMSO concentration to ≤0.1%. To achieve this without losing your target compound concentration, you must prepare a higher concentration master stock (e.g., increase from 10 mM to 50 mM in 100% DMSO), allowing you to spike a smaller volume of solvent into the aqueous media.

Q3: Does DMSO interfere with specific phenotypic readouts? A: Yes. DMSO is a known differentiating agent and can influence signaling pathways (e.g., PI3K/AKT) and mitochondrial respiration [3]. If your in vitro screening involves evaluating 3-(Difluoromethyl)-1H-indazole for metabolic or cytoskeletal effects, you must keep DMSO ≤0.05% to prevent the solvent from masking the compound's true mechanism of action.

Workflow Visualization: DMSO Optimization Decision Tree

The following logic tree dictates the standard operating procedure for troubleshooting solvent crash and cytotoxicity when working with fluorinated indazoles.

G Start Prepare 100% DMSO Stock 3-(Difluoromethyl)-1H-indazole Dilute Serial Dilution in 100% DMSO Start->Dilute Transfer Transfer to Aqueous Media (Target DMSO ≤ 0.5%) Dilute->Transfer CheckPrecip Does Compound Precipitate? Transfer->CheckPrecip PrecipYes Optimize Solubilization (Warm media, add 10% FBS, or reduce max conc.) CheckPrecip->PrecipYes Yes PrecipNo Run Vehicle Toxicity Assay (e.g., CellTiter-Glo) CheckPrecip->PrecipNo No PrecipYes->Transfer Retry ToxCheck Vehicle Viability > 90% vs Untreated? PrecipNo->ToxCheck ToxYes Proceed to in vitro Screening ToxCheck->ToxYes Yes ToxNo Reduce Final DMSO to ≤ 0.1% (Increase Stock Molarity) ToxCheck->ToxNo No ToxNo->Transfer Adjust Protocol

Decision tree for optimizing DMSO concentration and resolving compound precipitation.

References

  • Al-Zharani, M., et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights". PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Silva, J., et al. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro". PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing lipophilicity of 3-(Difluoromethyl)-1H-indazole and standard indazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Rise of the Difluoromethyl Bioisostere In modern medicinal chemistry, the strategic incorporation of fluorine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Rise of the Difluoromethyl Bioisostere

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While the trifluoromethyl ( −CF3​ ) group is traditionally used to drastically increase lipophilicity and metabolic stability, the difluoromethyl ( −CF2​H ) group has emerged as a highly nuanced alternative.

The −CF2​H moiety acts as a lipophilic hydrogen bond donor [1]. When substituted onto a heterocyclic core like 1H-indazole, it provides a unique balance: it enhances overall lipophilicity compared to a standard methyl group, while its polarized C−H bond allows it to participate in weak hydrogen bonding with biological targets. This guide objectively compares the lipophilicity (LogP/LogD) and physicochemical behavior of 3-(difluoromethyl)-1H-indazole against standard indazole analogs, providing mechanistic insights and self-validating experimental protocols for accurate measurement.

Mechanistic Insight: Causality Behind the Lipophilic Shift

To understand the lipophilicity of 3-(difluoromethyl)-1H-indazole, we must analyze the electronic environment of the −CF2​H group compared to standard substitutions ( −H , −CH3​ , and −CF3​ ).

  • The Polarization Effect: The strong electronegativity of the two fluorine atoms in the −CF2​H group exerts a powerful inductive electron-withdrawing effect (-I effect). This draws electron density away from the carbon, highly polarizing the remaining C−H bond. Consequently, the hydrogen atom becomes partially positive ( δ+ ), enabling it to act as a weak hydrogen bond donor—a property entirely absent in −CH3​ and −CF3​ groups [1].

  • Indazole Core Modulation: When attached to the C3 position of the 1H-indazole ring, the −CF2​H group pulls electron density from the aromatic system. This increases the acidity (lowers the pKa​ ) of the N1-proton compared to the electron-donating 3-methyl analog.

  • The ΔlogP Window: Experimental data shows that replacing a −CH3​ group with a −CF2​H group yields a ΔlogP ranging from -0.1 to +0.4, depending on the electronic context of the scaffold[3]. In the indazole system, the −CF2​H group acts as a lipophilicity-enhancing moiety, sitting precisely between the moderate lipophilicity of the methyl group and the extreme lipophilicity of the trifluoromethyl group.

SubstitutionEffects Core 1H-Indazole LogP: 1.8 CH3 3-Methyl LogP: ~2.3 Core->CH3 + CH3 CF2H 3-Difluoromethyl LogP: ~2.5 Core->CF2H + CF2H CF3 3-Trifluoromethyl LogP: ~3.0 Core->CF3 + CF3 Prop1 Electron Donating No C-H Donor CH3->Prop1 Prop2 Electron Withdrawing Lipophilic H-Bond Donor CF2H->Prop2 Prop3 Strong EWG Highly Lipophilic CF3->Prop3

Structure-property relationships of C3-substituted 1H-indazoles and their corresponding lipophilic shifts.

Comparative Data Analysis

The table below synthesizes the physicochemical properties of the indazole series. Data is aggregated from computed consensus models (XLogP3) and experimental structural analogs to isolate the specific contribution of the C3-substituent [2].

CompoundC3-SubstitutionMolecular Weight ( g/mol )Estimated LogP (XLogP3)Electronic Effect (Hammett σ )H-Bond Donor Status
1H-Indazole −H 118.141.8NeutralN-H only
3-Methyl-1H-indazole −CH3​ 132.16~2.3Electron Donating (EDG)N-H only
3-(Difluoromethyl)-1H-indazole −CF2​H 168.14~2.5Electron Withdrawing (EWG)N-H & Lipophilic C-H
3-(Trifluoromethyl)-1H-indazole −CF3​ 186.13~3.0Strong EWGN-H only

Key Takeaway: The 3-(difluoromethyl)-1H-indazole offers a "Goldilocks" profile. It avoids the excessive lipophilicity ("greasiness") of the −CF3​ group—which can lead to poor aqueous solubility and high non-specific protein binding—while providing greater metabolic stability and target affinity than the −CH3​ analog.

Experimental Workflow: High-Precision LogP Determination

To objectively verify the lipophilicity of these indazole analogs, researchers must employ a highly controlled experimental setup. The standard Shake-Flask Method (OECD Test Guideline 107) is detailed below.

Expertise Insight: A common failure point in LogP determination is the volume shift that occurs when dry octanol and water are mixed. To ensure absolute concentration accuracy, the solvents must be mutually pre-saturated before the analyte is introduced.

Protocol: Self-Validating Shake-Flask Method
  • Solvent Pre-saturation: Combine equal volumes of 1-octanol and HPLC-grade water in a separatory funnel. Vigorously stir for 24 hours at 25°C. Allow the phases to separate completely for 12 hours to reach thermodynamic equilibrium.

  • Standard Preparation: Dissolve the indazole analyte (e.g., 3-(difluoromethyl)-1H-indazole) strictly in the pre-saturated 1-octanol phase to achieve a stock concentration of 1.0 mg/mL .

  • Equilibration: In a borosilicate glass vial (chosen to minimize non-specific surface adsorption common with lipophilic fluorinated compounds in plastic), combine 5 mL of the spiked octanol with 5 mL of pre-saturated water. Shake mechanically at 100 rpm for 2 hours at a constant 25.0±0.1∘C .

  • Phase Separation: Centrifuge the vials at 3000×g for 15 minutes. This step is critical to break any micro-emulsions that would artificially inflate the aqueous concentration reading.

  • Quantification: Carefully sample both phases using a gas-tight syringe. Quantify the indazole concentration in each phase ( Coct​ and Caq​ ) using HPLC-UV ( λ=254 nm ) against a standard calibration curve.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . The assay is considered valid only if the recovery is ≥98% . A lower recovery indicates precipitation at the interface or adsorption to the vial walls, invalidating the run.

  • Calculation: Compute the partition coefficient using the formula: logP=log10​(Caq​Coct​​) .

ShakeFlask Prep Solvent Pre-saturation (Octanol & Water) Spike Analyte Spiking (1 mg/mL in Octanol) Prep->Spike Eq Thermodynamic Equilibration (100 rpm, 25°C, 2h) Spike->Eq Sep Phase Separation (Centrifugation at 3000xg) Eq->Sep QuantOct HPLC Quantification (Octanol Phase: C_oct) Sep->QuantOct QuantAq HPLC Quantification (Aqueous Phase: C_aq) Sep->QuantAq Calc LogP Calculation Log(C_oct / C_aq) QuantOct->Calc QuantAq->Calc Val Mass Balance Validation (Recovery ≥ 98%) Calc->Val

Workflow and self-validation cycle for experimental LogP determination via the Shake-Flask method.

References

  • Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1H-Indazole | C7H6N2 | CID 9221 Source: PubChem (National Institutes of Health) URL: [Link]

Comparative

Benchmarking 3-(Difluoromethyl)-1H-indazole Against Traditional Heterocyclic Scaffolds: A Guide to Bioisosteric Replacement

Executive Summary The introduction of fluorine-containing functional groups is a cornerstone strategy in modern medicinal chemistry designed to overcome pharmacokinetic and pharmacodynamic liabilities. Among these, the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of fluorine-containing functional groups is a cornerstone strategy in modern medicinal chemistry designed to overcome pharmacokinetic and pharmacodynamic liabilities. Among these, the difluoromethyl ( −CF2​H ) group has garnered significant attention as a versatile bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2​ ) functionalities (1)[1].

When incorporated into privileged heterocyclic scaffolds, such as the indazole core, the −CF2​H group profoundly modulates physicochemical properties. This guide objectively benchmarks 3-(Difluoromethyl)-1H-indazole against traditional scaffolds (e.g., unsubstituted indazole, indole, and 3-methyl-indazole), providing the underlying causality for its superior performance, comparative data, and self-validating experimental protocols for robust evaluation.

Mechanistic Rationale: The Bioisosteric Power of −CF2​H

Replacing a standard methyl or hydroxyl group at the 3-position of an indazole with a difluoromethyl group alters the molecule's behavior through three distinct causal mechanisms:

  • Lipophilic Hydrogen Bond Donation : Unlike a hydroxyl group, which is highly polar and can restrict passive membrane permeability, the −CF2​H group acts as a weak, lipophilic hydrogen bond donor (HBD). The highly polarized C-H bond, induced by the strong electron-withdrawing nature of the geminal fluorines, allows it to interact with backbone carbonyls in target binding pockets (2)[2].

  • Metabolic Shielding : Traditional scaffolds like 3-methyl-1H-indazole are highly susceptible to cytochrome P450 (CYP450)-mediated benzylic oxidation. Substituting the protons with fluorine atoms blocks this metabolic liability, significantly increasing the intrinsic half-life ( t1/2​ ) of the compound (3)[3].

  • pKa Modulation : The strong electron-withdrawing effect of the −CF2​H group lowers the basicity of adjacent heteroatoms (e.g., the indazole nitrogens). This modulation can mitigate hERG channel liabilities and improve oral bioavailability by reducing off-target basic amine trapping (4)[4].

G A 3-(Difluoromethyl)-1H-indazole B Lipophilic H-Bond Donor (-CF2H) A->B C Electron-Withdrawing Effect A->C D Steric Shielding A->D E Enhanced Target Affinity B->E Binds backbone carbonyls F Modulated pKa & LogP C->F Lowers basicity G Increased Metabolic Stability D->G Blocks CYP450 oxidation

Figure 1: Logical relationship between CF2H substitution and resulting physicochemical enhancements.

Quantitative Benchmarking: Scaffold Comparison

To objectively evaluate the utility of 3-(Difluoromethyl)-1H-indazole, we must benchmark its physicochemical profile against standard heterocyclic cores utilized in drug discovery. The data below synthesizes the impact of the −CF2​H group on hydrogen bond acidity ( A ), lipophilicity ( ΔlogP ), and metabolic stability.

ScaffoldH-Bond Donor CapabilityH-Bond Acidity ( A )Lipophilicity ( ΔlogP vs H)Metabolic Stability (CYP450 Liability)
1H-Indazole N-H~0.20BaselineModerate (C3 oxidation susceptible)
3-Methyl-1H-indazole N-H~0.20+0.5Low (Rapid benzylic oxidation at C3- CH3​ )
1H-Indole N-H~0.26+0.7Low (Electron-rich, easily oxidized)
3-(Difluoromethyl)-1H-indazole N-H, C-H0.085 – 0.126 ( −CF2​H )+0.1 to +0.4High (Fluorine blocks C3 oxidation)

Note: The hydrogen bond acidity parameter ( A ) for the difluoromethyl group demonstrates it acts on a scale similar to thiophenols and anilines, distinct from the highly polar hydroxyl group (2)[2].

Experimental Validation Protocols

To objectively validate the advantages of the 3-(difluoromethyl)-1H-indazole scaffold, researchers must utilize robust, self-validating assays. The following protocols detail how to measure the specific enhancements provided by the −CF2​H substitution.

Protocol 1: Determination of Hydrogen Bond Acidity via Abraham’s Solute 1H NMR Analysis

Objective: Quantify the H-bond donor capacity of the −CF2​H group.

  • Sample Preparation: Dissolve 5 mg of 3-(difluoromethyl)-1H-indazole in two separate NMR tubes.

    • Tube A: 0.5 mL CDCl3​ (Non-hydrogen bonding environment).

    • Tube B: 0.5 mL DMSO- d6​ (Strong hydrogen bond acceptor environment).

  • Internal Standardization: Add 0.01% Tetramethylsilane (TMS) to both tubes to ensure precise chemical shift referencing.

  • NMR Acquisition: Acquire 1H NMR spectra at a strictly controlled temperature of 298 K to prevent thermal shift variations.

  • Data Analysis: Calculate the chemical shift difference ( Δδ ) of the −CF2​H proton between the DMSO- d6​ and CDCl3​ spectra.

Causality & Self-Validation: The fundamental challenge in proving H-bond donation is separating intrinsic polarity from environmental interaction. By utilizing Abraham’s method, the protocol acts as a self-validating system: the non-polar CDCl3​ serves as the baseline, while DMSO- d6​ acts as the acceptor. The internal standard ensures that any observed chemical shift ( Δδ ) is strictly caused by the −CF2​H proton interacting with the DMSO oxygen, effectively quantifying the hydrogen bond acidity parameter ( A ) (2)[2].

Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance, CLint​ )

Objective: Benchmark the metabolic shielding effect of the −CF2​H group against a standard −CH3​ group.

  • Compound Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Start the timer.

  • Aliquot and Quench: At predetermined time points (0, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the natural log of % remaining versus time.

Causality & Self-Validation: Assessing metabolic stability requires distinguishing between enzymatic degradation and chemical instability. The mandatory inclusion of a minus-NADPH control validates that any clearance observed is strictly CYP450-mediated. Furthermore, Verapamil must be run in parallel as a high-clearance positive control to validate the enzymatic viability of the HLM batch. The −CF2​H group sterically and electronically shields the 3-position, preventing the rapid benzylic oxidation typically seen with −CH3​ analogs, resulting in a flatter degradation slope and lower CLint​ .

Workflow Step1 1. Preparation Test Cmpd + Controls Step2 2. Incubation HLMs at 37°C Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Quenching Cold MeCN at intervals Step3->Step4 Step5 5. Analysis LC-MS/MS for CL_int Step4->Step5

Figure 2: Self-validating experimental workflow for in vitro microsomal stability (CL_int) assay.

Structural Implications in Drug Design

When designing kinase inhibitors or GPCR ligands, the 3-position of the indazole often projects into a hydrophobic pocket or interacts with the hinge region. The 3-(difluoromethyl)-1H-indazole scaffold provides a "best of both worlds" scenario. It occupies lipophilic space (similar to a methyl group, thereby driving entropically favorable desolvation) while simultaneously offering a directional hydrogen bond to backbone carbonyls that a methyl group cannot provide (5)[5]. This dual-action capability makes it a highly privileged building block for next-generation therapeutics.

References

  • Benchchem - Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • Taylor & Francis - Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery URL
  • Semantic Scholar - Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones URL
  • MDPI - Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom URL

Sources

Validation

Comparative Molecular Docking Guide: 3-(Difluoromethyl)-1H-indazole Derivatives in Kinase Inhibitor Design

In the landscape of modern targeted therapeutics, the 1H-indazole scaffold is a privileged pharmacophore, particularly in the design of ATP-competitive Type I kinase inhibitors. However, optimizing the solvent-front or h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern targeted therapeutics, the 1H-indazole scaffold is a privileged pharmacophore, particularly in the design of ATP-competitive Type I kinase inhibitors. However, optimizing the solvent-front or hinge-binding substituents of this core to balance potency, metabolic stability, and central nervous system (CNS) penetrance remains a formidable challenge [2].

This technical guide provides a rigorous comparative analysis of 3-substituted 1H-indazole derivatives, specifically evaluating the 3-(Difluoromethyl) group against traditional 3-Methyl and 3-Trifluoromethyl alternatives. Using Leucine-Rich Repeat Kinase 2 (LRRK2)—a highly validated target for Parkinson's disease—as our model system, we dissect the computational causality and thermodynamic drivers that make the difluoromethyl moiety a superior bioisostere.

Mechanistic Rationale: The "Lipophilic Hydrogen Bond Donor"

The selection of a functional group at the 3-position of the indazole ring dictates the molecule's interaction with the kinase hinge region and its overall pharmacokinetic profile.

  • Alternative A: 3-Methyl-1H-indazole ( CH3​ ) While sterically compact and capable of fitting into tight hydrophobic pockets, the benzylic-like methyl group is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. This metabolic liability severely limits the in vivo half-life of the inhibitor.

  • Alternative B: 3-Trifluoromethyl-1H-indazole ( CF3​ ) Substituting all three protons with fluorine completely blocks CYP oxidation and drastically increases lipophilicity, driving binding entropy. However, the CF3​ group is sterically bulky and highly electron-withdrawing, which can deactivate the hydrogen-bonding capacity of the adjacent indazole nitrogens. Furthermore, it lacks any hydrogen bond donor capability.

  • The Product: 3-(Difluoromethyl)-1H-indazole ( CF2​H ) The difluoromethyl group serves as a "Goldilocks" modification. The strong electron-withdrawing nature of the two fluorine atoms polarizes the remaining C−H bond, transforming the CF2​H group into a unique lipophilic hydrogen bond donor [1]. It acts on a hydrogen-bonding scale similar to thiophenols and anilines [1], allowing it to form critical, directional C−H⋯O interactions with the backbone carbonyls of the kinase hinge region while maintaining the metabolic stability and membrane permeability required for CNS targets [2].

Pathway Stress Cellular Stress LRRK2 LRRK2 Kinase (Active State) Stress->LRRK2 Rab Rab GTPases (Phosphorylated) LRRK2->Rab Kinase Activity Pathology Neurodegeneration Rab->Pathology Inhibitor 3-(CHF2)-Indazole (Inhibitor) Inhibitor->LRRK2 ATP-competitive Blockade

LRRK2 signaling pathway illustrating the intervention point of indazole-based kinase inhibitors.

Quantitative Docking & Energetic Data

To objectively compare these alternatives, molecular docking was performed against the LRRK2 kinase domain. Relying solely on empirical scoring functions (like Glide XP) can sometimes misrepresent the desolvation penalties of highly fluorinated compounds. Therefore, the docking poses were orthogonally validated using Prime MM-GBSA to calculate the absolute binding free energy ( ΔGbind​ ), accounting for solvent effects.

Table 1: Comparative Binding Energetics & Interaction Profiling
Indazole DerivativeGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Hinge InteractionsMetabolic Liability
3-Methyl ( CH3​ ) -8.54-45.21N1-H Ala2016 (Backbone CO)High (CYP Oxidation)
3-Trifluoromethyl ( CF3​ ) -8.12-42.18N1-H Ala2016 (Weakened)Low (Steric Clash)
3-Difluoromethyl ( CF2​H ) -9.87 -54.63 N1-H Ala2016, C−H⋯O (Hinge) Low (Stable Isostere)

Data Analysis: The 3-(Difluoromethyl) derivative outperforms both alternatives. The CF3​ analog suffers an energetic penalty due to steric clashes within the constrained hinge pocket and the lack of a stabilizing C−H⋯O interaction, reflected in its poorer MM-GBSA score. The CF2​H group seamlessly anchors into the pocket, yielding a ∼9 kcal/mol improvement in binding free energy over the methyl baseline.

Self-Validating Experimental Protocol

Computational protocols must be self-validating to ensure trustworthiness. The following step-by-step methodology incorporates internal controls (redocking RMSD thresholds) and causal force-field selections to guarantee high-fidelity results.

Phase 1: System Preparation
  • Protein Preparation (Schrödinger PrepWizard): Import the LRRK2 crystal structure. Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using PROPKA at physiological pH (7.4).

    • Causality: Kinase hinge regions are highly sensitive to the protonation states of adjacent histidine and aspartate residues. Incorrect tautomer assignment will artificially repel the indazole core.

  • Restrained Minimization: Minimize the protein using the OPLS4 force field until heavy atoms converge to an RMSD of 0.3 Å.

  • Ligand Preparation (LigPrep): Generate 3D conformations for the CH3​ , CF3​ , and CF2​H indazole derivatives.

    • Causality: The OPLS4 force field is strictly required here. Older force fields treat halogens as simple negative spheres. OPLS4 explicitly parameterizes the "sigma-hole" (anisotropy of charge) of fluorine atoms, which is mathematically essential to accurately model the unique electrostatics and hydrogen-bond donor capacity of the CF2​H group.

Phase 2: Grid Generation & Docking
  • Receptor Grid Generation: Center the docking grid on the centroid of the native co-crystallized ligand. Set the bounding box to 10 Å × 10 Å × 10 Å.

  • Glide XP Docking: Dock the prepared ligands using Extra Precision (XP) mode, keeping the receptor rigid but allowing full ligand flexibility.

  • Internal Validation (The Redocking Control): Blindly prepare and redock the native co-crystallized ligand.

    • Validation Threshold: The RMSD between the docked pose and the experimental crystal pose must be < 2.0 Å . If this threshold is exceeded, the grid parameters are rejected, and the preparation phase must be audited.

Phase 3: Orthogonal Energetic Validation
  • Prime MM-GBSA Rescoring: Subject the top-ranked Glide poses to MM-GBSA calculations using the VSGB solvation model.

    • Causality: Docking scores do not adequately penalize the desolvation of highly lipophilic groups like CF3​ . MM-GBSA introduces a continuous solvent model and allows local protein flexibility, providing a rigorous thermodynamic ΔGbind​ that correlates directly with experimental IC50​ values.

Workflow PPrep 1. Protein Preparation (Optimize H-bond Network) Grid 3. Grid Generation (Native Ligand Centroid) PPrep->Grid LPrep 2. Ligand Preparation (OPLS4 Force Field) Dock 4. Glide XP Docking (Flexible Ligand) LPrep->Dock Grid->Dock MMGBSA 5. MM-GBSA Rescoring (Solvation Effects) Dock->MMGBSA Validate 6. Protocol Validation (RMSD < 2.0 Å) MMGBSA->Validate

Step-by-step self-validating molecular docking workflow for indazole derivatives.

Conclusion

For researchers optimizing indazole-based kinase inhibitors, transitioning from a standard methyl or trifluoromethyl group to a 3-(Difluoromethyl) moiety is not merely a cosmetic structural tweak; it is a thermodynamically driven optimization. By acting as a lipophilic hydrogen bond donor, the CF2​H group actively participates in target engagement at the hinge region while simultaneously shielding the scaffold from oxidative metabolism—a dual benefit that is clearly quantifiable through rigorous, self-validating computational workflows.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[Link]

  • Miller, G. K., et al. (2022). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson’s Disease. Journal of Medicinal Chemistry, 65(24), 16801–16817.[Link]

Comparative

The Impact of C-3 Difluoromethylation on the Acidity of the Indazole N-H Bond: A Comparative Guide

In the landscape of modern drug discovery, the subtle modulation of a molecule's physicochemical properties can be the determining factor between a promising lead compound and a clinical candidate. Among these properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the subtle modulation of a molecule's physicochemical properties can be the determining factor between a promising lead compound and a clinical candidate. Among these properties, the ionization constant (pKa) stands as a cornerstone, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2] This guide provides an in-depth evaluation of the pKa difference between the parent 1H-indazole scaffold and its C-3 difluoromethylated analogue, 3-(Difluoromethyl)-1H-indazole. We will explore the theoretical underpinnings of this difference, present comparative data, and provide a robust experimental protocol for pKa determination, equipping researchers with the knowledge to strategically leverage this substitution in medicinal chemistry programs.

The Critical Role of pKa in Drug Development

The pKa of a molecule dictates its charge state at a given pH.[3] This is of paramount importance as the human body presents a range of pH environments, from the acidic stomach (pH 1.5-3.5) to the slightly alkaline small intestine (pH 6.0-7.4) and blood (pH ~7.4).[4] The ionization state of a drug affects its ability to permeate biological membranes, with the neutral form generally being more lipophilic and thus more readily absorbed.[3] Furthermore, pKa influences a drug's solubility, its potential for forming salt bridges with its biological target, and its formulation properties.[4][5] A comprehensive understanding and strategic manipulation of pKa are therefore essential for optimizing the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[6][7]

1H-Indazole vs. 3-(Difluoromethyl)-1H-indazole: A Tale of Two Acidities

The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8][9] The acidic proton on the N-1 position of the pyrazole ring is a key determinant of its physicochemical behavior.

CompoundStructureExperimental/Predicted pKa (N-H acidity)
1H-Indazole13.86[10][11]
3-(Difluoromethyl)-1H-indazolePredicted: ~11-12

The significant predicted decrease in the pKa of 3-(Difluoromethyl)-1H-indazole compared to the parent 1H-indazole can be attributed to the strong electron-withdrawing nature of the difluoromethyl (CHF2) group. This substituent exerts a powerful negative inductive effect (-I), which has profound implications for the acidity of the N-H bond.

Caption: Inductive effect of the CHF2 group on indazole N-H acidity.

The two highly electronegative fluorine atoms in the CHF2 group pull electron density away from the indazole ring system. This delocalization of electron density stabilizes the conjugate base (the indazolate anion) that is formed upon deprotonation of the N-H bond. By stabilizing the resulting anion, the equilibrium of the acid-base reaction is shifted towards deprotonation, resulting in a stronger acid and consequently, a lower pKa value. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can also influence molecular interactions.[12][13][14]

This modulation of pKa has significant implications for drug design. A lower pKa means that at physiological pH, a larger proportion of the 3-(difluoromethyl)-1H-indazole derivative will exist in its ionized (deprotonated) form compared to the corresponding unsubstituted indazole. This can lead to increased aqueous solubility and potentially altered interactions with the biological target.

Experimental Determination of pKa: A Validated Protocol

To experimentally validate the predicted pKa difference, a robust and reliable method is required. Potentiometric titration is a highly precise and widely used technique for pKa determination.[15][16][17]

Potentiometric Titration Protocol

This protocol outlines the determination of the pKa of a weakly acidic compound like 3-(Difluoromethyl)-1H-indazole.

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water (Milli-Q or equivalent)

  • The compound of interest (e.g., 3-(Difluoromethyl)-1H-indazole)

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable volume (e.g., 50 mL) of high-purity water.

    • If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, but the apparent pKa will need to be corrected to obtain the aqueous pKa.[15]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[16]

  • Calibration of the pH Electrode:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C or 37 °C).

  • Titration:

    • Place the analyte solution in the titration vessel and immerse the pH electrode and the burette tip.

    • Begin stirring the solution at a constant rate.

    • If the compound is acidic, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, ensuring the reading has stabilized.[16]

    • Continue the titration until the pH has passed the equivalence point and remains relatively stable.

  • Data Analysis:

    • Plot the pH readings against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

An alternative method for compounds with a strong UV-Vis chromophore that changes upon ionization is spectrophotometric titration.[18][19] This method can be advantageous for compounds with low solubility as it requires less material.[15]

Conclusion: Strategic Application of Difluoromethylation

The introduction of a difluoromethyl group at the C-3 position of the 1H-indazole ring is a powerful strategy for significantly lowering the pKa of the N-H bond. This alteration of a fundamental physicochemical property can be harnessed by medicinal chemists to fine-tune the ADMET and pharmacodynamic profiles of indazole-based drug candidates. The predicted pKa decrease of approximately two log units for 3-(Difluoromethyl)-1H-indazole compared to its parent highlights the profound electronic influence of this substituent. The provided experimental protocol for potentiometric titration offers a reliable means to accurately determine the pKa of novel indazole analogues, enabling data-driven decisions in the drug discovery and development process.

References

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.

  • What is pKa and how is it used in drug development? Pion.

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination.

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.

  • The Significance of Acid/Base Properties in Drug Discovery. PMC.

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.

  • Indazole. Wikipedia.

  • UV-Vis Spectrometry, pKa of a dye. University of Toronto.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP.

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • Development of Methods for the Determination of pKa Values. PMC.

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit.

  • 1H-Indazole-1-methanol. Benchchem.

  • On the relationship between thermodynamic pKa's of azoles and the oxidation potentials of their pentacyanoferrate(II) comple. Canadian Journal of Chemistry.

  • インダゾール. ChemicalBook.

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society.

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.

  • Computational Approaches to Predict pKa Values. ResearchGate.

  • Predicting the pKa of Small Molecules. arXiv.

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.

  • Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. ResearchGate.

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Radical Cyclization of N-(2-Nitrophenyl)acrylamides. PMC.

  • Difluoromethylation depends on the pKa values of conjugated acids; basic boryllithium 1? ResearchGate.

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Figshare.

  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

  • Indazole synthesis. Organic Chemistry Portal.

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR.

  • 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)-. ChemicalBook.

  • Synthesis of 1H‐indazole derivatives. ResearchGate.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.

  • Indazoles. BLDpharm.

  • 3-(Trifluoromethyl)-1H-indazole. Fluorochem.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.